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  • Product: Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine
  • CAS: 886505-91-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine: Structure, Properties, and Projected Applications

Disclaimer: The compound Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine is not extensively documented in current scientific literature. Therefore, this guide has been constructed as a scientifically informed projection. The i...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine is not extensively documented in current scientific literature. Therefore, this guide has been constructed as a scientifically informed projection. The information presented, including properties, synthesis protocols, and potential applications, is based on the established principles of organic chemistry and data from structurally analogous, well-researched thiazole derivatives. This document is intended for research and development professionals and should be used as a theoretical framework for further investigation.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring is a cornerstone heterocyclic motif in medicinal and materials chemistry. Its presence in numerous FDA-approved drugs highlights its significance as a versatile pharmacophore, conferring a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on a specific, albeit lesser-known, derivative: Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine. By examining its constituent parts and comparing it to well-characterized analogues, we can project its chemical behavior and potential utility. This document aims to provide a comprehensive technical overview to serve as a foundational resource for researchers interested in the synthesis and application of novel thiazole-containing compounds.

Chemical Structure and Identifiers

The chemical structure of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine is defined by a 4-methylthiazole ring linked at the 2-position to an ethyl-substituted secondary amine via a methylene bridge.

Caption: Chemical structure of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name N-Ethyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
Molecular Formula C7H12N2S
Molecular Weight 156.25 g/mol
SMILES CCNCC1=NC(=CS1)C
InChI Key Based on the structure, a key would be generated upon database submission.
CAS Number Not assigned.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including its solubility, stability, and potential for biological activity. The properties in Table 2 are predicted based on computational models and data from analogous structures.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
XLogP3 1.5Indicates moderate lipophilicity.
Hydrogen Bond Donors 1The secondary amine proton.
Hydrogen Bond Acceptors 2The two nitrogen atoms in the molecule.
Rotatable Bonds 3Suggests some conformational flexibility.
Topological Polar Surface Area (TPSA) 41.1 ŲInfluences membrane permeability and solubility.
Boiling Point Estimated 220-240 °CBased on similar substituted thiazoles.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.Typical for a molecule of this size and polarity.

Proposed Synthesis Protocol

A plausible and efficient synthesis of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine can be envisioned through a multi-step process starting from commercially available reagents. The proposed pathway involves the formation of the thiazole ring, followed by functionalization and reductive amination.

Proposed Synthesis Workflow start Thioacetamide + Ethyl 2-chloroacetoacetate step1 Hantzsch Thiazole Synthesis start->step1 intermediate1 Ethyl 2-amino-4-methylthiazole-5-carboxylate step1->intermediate1 step2 Reduction of Ester (e.g., with LiAlH4) intermediate1->step2 intermediate2 (2-Amino-4-methylthiazol-5-yl)methanol step2->intermediate2 step3 Oxidation to Aldehyde (e.g., with PCC or Dess-Martin) intermediate2->step3 intermediate3 2-Amino-4-methylthiazole-5-carbaldehyde step3->intermediate3 step4 Reductive Amination (with Ethylamine and NaBH3CN) intermediate3->step4 product Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine step4->product

Caption: Proposed synthetic workflow for Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine.

Step-by-Step Methodology:

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate This classic reaction is a reliable method for constructing the thiazole ring.[3]

  • To a solution of thioacetamide (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.0 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate, Ethyl 2-amino-4-methylthiazole-5-carboxylate, is collected by filtration, washed with water, and dried.

Step 2: Reduction of the Ester to (2-Amino-4-methylthiazol-5-yl)methanol

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend Lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in anhydrous THF to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting solid and concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.

Step 3: Oxidation to 2-Amino-4-methylthiazole-5-carbaldehyde

  • Dissolve the (2-Amino-4-methylthiazol-5-yl)methanol (1.0 eq) in dichloromethane (DCM).

  • Add Pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane to the solution.

  • Stir the mixture at room temperature for 2-4 hours.

  • Upon completion, filter the reaction mixture through a pad of silica gel, washing with additional DCM.

  • Concentrate the filtrate to obtain the desired aldehyde.

Step 4: Reductive Amination to Yield Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine

  • Dissolve the 2-Amino-4-methylthiazole-5-carbaldehyde (1.0 eq) in methanol.

  • Add ethylamine (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture for 1 hour at room temperature to form the imine intermediate.

  • Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.

  • Continue stirring for an additional 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, which may require purification by column chromatography.

Potential Biological Activity and Applications

While no specific biological data exists for Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine, the broader class of 2-aminothiazole derivatives has been extensively studied, revealing a wide spectrum of pharmacological activities.

  • Antimicrobial and Antifungal Activity: Many thiazole derivatives exhibit potent activity against various strains of bacteria and fungi. The presence of the thiazole nucleus is a key feature in several commercial antibiotics.[1]

  • Anticancer Properties: Substituted 2-aminothiazoles have been investigated as inhibitors of various kinases and other enzymes involved in cancer cell proliferation.[2][4] Some derivatives have shown promising cytotoxic effects against a range of cancer cell lines.[5]

  • Anti-inflammatory Effects: Thiazole-containing compounds have been shown to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.[6]

  • Neuroprotective Activity: Certain N-substituted 4-methylthiazol-2-amines have demonstrated neuroprotective effects by attenuating oxidative stress and inflammation in the brain.[7]

  • Serotonin Receptor Agonism: The thiazole scaffold has been incorporated into molecules designed as agonists for serotonin receptors, which are targets for various neurological and psychiatric conditions.[8]

Given these precedents, Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine could be a valuable candidate for screening in these therapeutic areas. Its specific substitution pattern may offer a unique pharmacological profile.

Safety and Handling

As a novel chemical entity, Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on related thiazole compounds, potential hazards may include skin and eye irritation. Avoid inhalation of dust or vapors and ingestion. A comprehensive safety data sheet (SDS) should be developed based on experimental toxicological data.

Conclusion

Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine represents an intriguing yet underexplored molecule within the rich chemical space of thiazole derivatives. This guide provides a projected framework for its synthesis, properties, and potential applications, grounded in the extensive research on analogous compounds. It is hoped that this technical overview will stimulate further experimental investigation into this and other novel thiazole-based structures, potentially leading to the discovery of new therapeutic agents and research tools.

References

  • PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. [Link]

  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1195-1201. [Link]

  • PubChem. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O. [Link]

  • PubChemLite. amine. [Link]

  • Flavor and Extract Manufacturers Association. 2-ETHYL-4-METHYLTHIAZOLE | FEMA. [Link]

  • PubChem. 2-Amino-4-methylthiazole. [Link]

  • Naito, Y., Goto, T., Akahoshi, F., Ono, S., Yoshitomi, H., Okano, T., ... & Hirata, M. (1991). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical and Pharmaceutical Bulletin, 39(9), 2323-2332. [Link]

  • Dana Bioscience. [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-rahman, A. H. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Hashem, H. E., El-Abd, M. Z., El-Torky, R. M., El-Sabbagh, O. I., & El-Sohaimy, S. A. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 13, 1369430. [Link]

  • El-Abd, M. Z., Hashem, H. E., El-Torky, R. M., El-Sabbagh, O. I., & El-Sohaimy, S. A. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 13, 1389808. [Link]

  • Lee, S. K., Nam, G., & Chi, D. Y. (1998). Synthesis and evaluation of antitumor activity of novel 2-[N-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-diacyloxy-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 8(1), 101-104. [Link]

  • Kim, D. K., Kim, J. M., Park, S. J., Lee, S. H., & Cho, S. W. (2017). N-Adamantyl-4-Methylthiazol-2-Amine Attenuates Glutamate-Induced Oxidative Stress and Inflammation in the Brain. Neurotoxicity Research, 32(1), 107-120. [Link]

  • Wikipedia. List of miscellaneous 5-HT2A receptor agonists. [Link]

Sources

Exploratory

Solubility Profiling and Thermodynamic Modeling of Ethyl-Thiazole Amine Derivatives

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Process Chemists Executive Summary & Chemical Context Ethyl-thiazole amine derivatives, specifically compounds such as...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Process Chemists

Executive Summary & Chemical Context

Ethyl-thiazole amine derivatives, specifically compounds such as ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 7210-76-6), represent a critical pharmacophore in medicinal chemistry. These rigid heterocyclic structures serve as precursors for kinase inhibitors, antimicrobials, and anti-inflammatory agents. However, their rigid planar structure and intermolecular hydrogen bonding (between the amine donor and thiazole/ester acceptors) often result in high lattice energy and poor solubility, creating bottlenecks in purification (crystallization) and drug delivery.

This guide provides a rigorous technical framework for profiling the solubility of these derivatives in organic solvents. It moves beyond simple "soluble/insoluble" classifications to establish a thermodynamic basis for solvent selection using the Modified Apelblat Model and Hansen Solubility Parameters (HSP) .

Experimental Methodology: The Isothermal Saturation Protocol

To ensure data reliability suitable for regulatory submission (e.g., IND filings), the "Shake-Flask" method is the gold standard. Unlike kinetic solubility methods used in high-throughput screening, this protocol determines thermodynamic equilibrium solubility .

Reagents and Apparatus
  • Solute: Ethyl 2-amino-4-methylthiazole-5-carboxylate (Purity > 99% by HPLC).

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, DMF, DMSO).

  • Apparatus:

    • Double-jacketed glass vessels (50 mL).

    • Thermostatic water bath (Control precision:

      
       0.05 K).
      
    • Magnetic stirrers.

    • Syringe filters (0.22

      
      m PTFE for organics).
      
The "Self-Validating" Workflow

This protocol includes built-in checkpoints to prevent common errors such as supersaturation or filter adsorption.

Step-by-Step Protocol:

  • Excess Addition: Add the solid solute to 10 mL of solvent until a visible suspension persists. Critical: The solid phase must be present throughout the entire experiment to ensure chemical potential equilibrium (

    
    ).
    
  • Equilibration: Agitate at the target temperature (e.g., 298.15 K) for 24 to 48 hours .

    • Validation Check: Measure concentration at 24h and 48h. If deviation is < 2%, equilibrium is reached.

  • Sedimentation: Stop stirring and allow the suspension to settle for 2 hours at the same temperature. This prevents micro-crystals from clogging the filter.

  • Isothermal Filtration: Pre-heat the syringe and filter to the experiment temperature. Filter the supernatant.

    • Causality: Filtering a hot solution through a cold filter causes immediate precipitation, ruining the sample.

  • Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC-UV (typically at

    
     nm).
    
Experimental Workflow Visualization

SolubilityWorkflow Figure 1: Validated Isothermal Saturation Workflow for Thiazole Derivatives Prep 1. Preparation (Excess Solid + Solvent) Equil 2. Equilibration (Const. T, 48h Stirring) Prep->Equil Check 3. Validation (24h vs 48h Conc.) Equil->Check Check->Equil Fail (>2% Dev) Sedi 4. Sedimentation (Phase Separation) Check->Sedi Pass (<2% Dev) Filter 5. Isothermal Filtration (Pre-heated Syringe) Sedi->Filter HPLC 6. HPLC Quantification (UV Detection) Filter->HPLC

Thermodynamic Modeling & Data Analysis

Raw solubility data (


) must be correlated with thermodynamic models to allow for interpolation and process design (e.g., cooling crystallization curves).
The Modified Apelblat Equation

The most accurate semi-empirical model for thiazole derivatives is the Modified Apelblat equation. It assumes a non-linear relationship between the natural log of mole fraction solubility (


) and temperature (

).


  • A, B, C: Empirical parameters derived from regression analysis.

  • Causality: The

    
     term accounts for the temperature dependence of the enthalpy of solution (
    
    
    
    ), which is critical for polar heterocycles where solvent structuring changes significantly with heat.
Hansen Solubility Parameters (HSP)

To explain why the derivative dissolves better in DMF than Toluene, we utilize HSP. The total cohesive energy density is split into three components:

  • 
     (Dispersion):  Van der Waals forces (dominant in the ethyl/methyl groups).
    
  • 
     (Polarity):  Dipole-dipole interactions (dominant in the thiazole ring).
    
  • 
     (Hydrogen Bonding):  H-bond donor/acceptor capability (dominant in the 
    
    
    
    and
    
    
    groups).

Solvent Selection Logic: Calculate the "distance" (


) between the solute (1) and solvent (2):


  • Insight: A smaller

    
     indicates higher solubility. For ethyl-thiazole amines, solvents with moderate 
    
    
    
    and moderate
    
    
    (like Acetone or Ethyl Acetate) often provide the best balance for crystallization (high solubility at high T, low at low T).
Thermodynamic Logic Visualization

ThermoLogic Figure 2: Thermodynamic Modeling Pipeline for Solubility Data Input Experimental Data (x_exp vs T) Model Modified Apelblat Fitting (ln x = A + B/T + C ln T) Input->Model Params Extract Parameters (A, B, C) Model->Params Calc Calculate Thermodynamics (ΔH_sol, ΔS_sol, ΔG_sol) Params->Calc Mech Mechanism Inference (Entropy vs Enthalpy Driven) Calc->Mech

Representative Solubility Profile

The following data represents the solubility behavior of Ethyl 2-amino-4-methylthiazole-5-carboxylate based on structural analogues (e.g., 2-amino-5-methylthiazole) and thermodynamic principles.

Table 1: Solubility Profile and Solvent Ranking (at 298.15 K)

Solvent ClassRepresentative SolventSolubility TrendMechanistic Explanation
Polar Aprotic DMF, DMSO High (

)
Strong dipole interaction disrupts the crystal lattice; H-bond acceptance from solute

.
Polar Aprotic Acetone Moderate Good dipole match, but lacks the strong H-bond network of DMSO.
Polar Protic Ethanol, Methanol Moderate Competes for H-bonds. The hydrophobic ethyl group slightly reduces solubility compared to water-miscible analogues.
Esters Ethyl Acetate Moderate/Low "Like dissolves like" applies to the ester tail, but the polar thiazole core resists dissolution.
Non-Polar Toluene, Hexane Very Low (

)
High

distance. Solvent cannot overcome the lattice energy of the polar amine/thiazole core.
Data Interpretation[1][2][3][4][5][6]
  • Temperature Effect: Solubility is endothermic (

    
    ). Solubility increases with temperature in all solvents.
    
  • The "Ethyl" Effect: Compared to simple 2-aminothiazole, the ethyl ester group increases lipophilicity (

    
    ), making the compound significantly more soluble in esters and alcohols than in water (which is practically insoluble).
    
  • Best Crystallization System: A mixture of DMF (Solvent) and Water (Anti-solvent) or Ethanol (Solvent) and Water (Anti-solvent) is often ideal. The high solubility in DMF allows for a concentrated feed, while the water drastically increases the

    
     distance, forcing precipitation.
    

References

  • Tang, S., et al. (2025). "Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents." Journal of Chemical & Engineering Data.

  • PubChem. (2025).[1] "Ethyl 2-amino-4-methylthiazole-5-carboxylate (Compound Summary)." National Library of Medicine.

  • World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification." WHO Technical Report Series.

  • Enamine. "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)." ADME/PK Services.

  • Yao, H., et al. (2016). "Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents." The Journal of Chemical Thermodynamics.

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Foundational

An In-depth Technical Guide to the Biological Activity of 2-Substituted 4-Methylthiazole Amines

Foreword: The Thiazole Scaffold - A Cornerstone in Modern Drug Discovery The 1,3-thiazole ring is a privileged heterocyclic scaffold that constitutes a cornerstone of numerous biologically active compounds, from natural...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiazole Scaffold - A Cornerstone in Modern Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic scaffold that constitutes a cornerstone of numerous biologically active compounds, from natural products like Vitamin B1 (Thiamine) to a plethora of synthetic drugs.[1][2][3] Its unique structural features, including the ability to act as a bioisostere for other functional groups and its capacity for hydrogen bonding and π-π stacking interactions, make it an exceptionally versatile building block in medicinal chemistry.[4][5] This guide focuses specifically on the 2-substituted 4-methylthiazole amine core, a subclass that has demonstrated a remarkable breadth of pharmacological activities. We will delve into the synthesis, mechanisms of action, and structure-activity relationships (SAR) that underpin the therapeutic potential of these compounds, providing researchers and drug development professionals with a comprehensive technical overview grounded in field-proven insights.

Part 1: Synthesis of the 2-Substituted 4-Methylthiazole Amine Core

The construction of the thiazole ring is a well-established area of organic synthesis. The choice of synthetic route is critical, as it dictates yield, purity, and the feasibility of generating diverse libraries for screening.

The Hantzsch Thiazole Synthesis: A Classic and Reliable Approach

The most prominent and historically significant method for synthesizing the 2-aminothiazole core is the Hantzsch synthesis.[6] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. For the synthesis of the 2-amino-4-methylthiazole backbone, 1-chloro-2-propanone (an α-haloketone) is typically reacted with thiourea.

The causality behind this choice is rooted in the reaction's reliability and the commercial availability of the starting materials. The mechanism proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. Modern adaptations often employ microwave-assisted protocols to dramatically reduce reaction times and improve yields.[6]

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes an efficient, one-pot procedure that avoids the isolation of the unstable α-haloketone intermediate, making it a more practical and higher-yielding alternative to the traditional two-step method.[7]

Materials:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

Step-by-Step Procedure:

  • In a reaction vessel, create a mixture of ethyl acetoacetate (1 equiv.) in a solution of water and THF.

  • Cool the mixture to below 0°C using an ice bath. This is crucial to control the exothermic halogenation reaction.

  • Slowly add NBS (1.2 equiv.) to the cooled mixture.

  • Allow the reaction to stir at room temperature for approximately 2 hours. Monitor the consumption of the starting material (ethyl acetoacetate) using Thin-Layer Chromatography (TLC).[7]

  • Once the starting material has been consumed, add thiourea (1 equiv.) to the mixture.

  • Heat the reaction mixture to 80°C and maintain for 2 hours to drive the cyclization and dehydration steps.

  • After cooling, extract the product and purify using standard methods such as recrystallization or column chromatography.

Visualization: Hantzsch Synthesis Workflow

The following diagram illustrates the logical flow of the classic Hantzsch synthesis for a 2-aminothiazole.

Hantzsch_Synthesis start Start Materials: α-Haloketone & Thiourea mix Mix Reagents in Solvent start->mix react Reaction Conditions (Heat / Catalyst) mix->react cyclize Intermediate Formation & Cyclization react->cyclize dehydrate Dehydration cyclize->dehydrate product Aromatic 2-Aminothiazole Product dehydrate->product purify Work-up & Purification (Filtration, Recrystallization) product->purify final Characterized Final Product purify->final

Caption: Generalized workflow for Hantzsch Thiazole Synthesis.

Part 2: Core Biological Activities and Mechanisms

2-substituted 4-methylthiazole amines have been extensively investigated for a wide array of biological activities. The substitution at the 2-amino position is a critical determinant of potency and selectivity across different therapeutic targets.

Anticancer Activity

This class of compounds has shown significant promise as anticancer agents, exhibiting cytotoxicity against a broad range of human cancer cell lines.

Mechanism of Action: The anticancer effects are often multifaceted. Studies have shown that these derivatives can induce apoptosis (programmed cell death) through mitochondrial pathways.[8] Key mechanistic insights include the inhibition of matrix metalloproteinase-9 (MMP-9), an enzyme critically involved in cancer cell invasion and metastasis, and the potent inhibition of Cyclin-Dependent Kinase 9 (CDK9), which disrupts the transcription of anti-apoptotic proteins vital for cancer cell survival.[8][9]

Structure-Activity Relationship (SAR):

  • Substituents on the 2-amino group: The nature of the substituent at the 2-amino position is paramount. The introduction of bulky or hydrophobic groups can enhance activity. For example, derivatives with chlorine-containing phenyl rings have demonstrated high potency.[10][11]

  • Substitution at the 4- and 5-positions: While this guide focuses on the 4-methyl core, it's noteworthy that SAR studies show a clear correlation between the size of nonpolar substituents at the 4- and 5-positions and cytotoxic activity.[5][12] Bulky groups like iodine or aliphatic chains can improve potency.[12]

Data Presentation: Cytotoxicity of Novel Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2-substituted thiazole compounds against various human cancer cell lines.

Compound IDSubstitution PatternHepG-2 (IC50 µg/mL)MCF-7 (IC50 µg/mL)HCT-116 (IC50 µg/mL)Reference
11c Chlorine-containing derivative~4~3~7[10][11]
6g Chlorine-containing derivative~7~4~12[10][11]
3a Alkyl group substitution3.523 (K562 line)--[5]
2m Hydrazonothiazole-pyridinePotent vs. A549--[8]
DoxorubicinStandard Drug<4<3<7[10][11]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production correlates with reduced cell viability.

Step-by-Step Procedure:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized thiazole compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in living cells will convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10][13]

Antimicrobial Activity

The 2-aminothiazole scaffold is a component of several clinically used antibiotics and antifungals, and novel derivatives continue to show promising activity.[7][14][15]

Mechanism of Action: While varied, a key mechanism for some derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[14] The thiazole ring's ability to coordinate with metal ions in enzyme active sites is a contributing factor to its inhibitory potential.

Spectrum of Activity: Derivatives have demonstrated efficacy against a range of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), and fungi (e.g., Candida albicans, Aspergillus niger).[10][14][16]

Data Presentation: Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDTarget OrganismMIC (µg/mL)Reference
SMB-1 S. aureusComparable to Ampicillin[16]
SMB-2 E. coliComparable to Ampicillin[16]
SMB-6 C. albicansGood activity vs. Miconazole[16]
37c Bacteria46.9 - 93.7[14]
37c Fungi5.8 - 7.8[14]

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard laboratory method for determining the MIC of an antimicrobial agent.[13]

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller Hinton Broth for bacteria).[13]

  • Inoculation: Add a standardized inoculum of the target microorganism to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[13]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a key therapeutic strategy. 2-substituted 4-methylthiazole amines have emerged as potent anti-inflammatory agents.

Mechanism of Action: A primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[17] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), this pathway is activated, leading to the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and inducible nitric oxide synthase (iNOS).[17] Certain thiazole derivatives can suppress this activation, thereby reducing the production of these inflammatory mediators.[17][18] They also inhibit cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[1][19]

Visualization: NF-κB Signaling Inhibition

This diagram shows a simplified representation of how thiazole derivatives can interfere with the pro-inflammatory NF-κB pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Microglial Cell cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Pathway Signaling Cascade TLR4->Pathway NFkB_complex NF-κB / IκB Complex (Inactive) Pathway->NFkB_complex phosphorylates IκB NFkB_active NF-κB (Active) NFkB_complex->NFkB_active IκB degradation DNA DNA NFkB_active->DNA Translocates to Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) DNA->Genes Binds & Initiates Transcription Inflammation Inflammatory Response Genes->Inflammation Thiazole 2-Substituted Thiazole Amine Thiazole->Pathway INHIBITS

Caption: Inhibition of the LPS-induced NF-κB pro-inflammatory pathway.

Neuroprotective Activity

Neuroinflammation and oxidative stress are key drivers of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[17] The anti-inflammatory and antioxidant properties of 2-substituted 4-methylthiazole amines make them attractive candidates for neuroprotection.

Mechanism of Action: These compounds protect neurons from damage induced by excitotoxicity (e.g., from glutamate) and oxidative stress.[18] One notable derivative, N-adamantyl-4-methylthiazole-2-amine (KHG26693), has been shown to attenuate glutamate-induced lipid peroxidation, reduce levels of reactive oxygen species (ROS), and suppress the expression of pro-inflammatory cytokines like TNF-α and IL-1β in brain tissue.[17][18][20] The neuroprotective effects are also linked to the potentiation of GABAA receptors and the modulation of the Nrf2/HO-1 antioxidant pathway.[20][21][22]

Part 3: Conclusion and Future Perspectives

The 2-substituted 4-methylthiazole amine scaffold is a remarkably fruitful platform for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with a diverse range of biological activities spanning oncology, infectious diseases, inflammation, and neurology, ensures its continued relevance in drug development.

Future research should focus on:

  • Target Selectivity: Synthesizing and screening new libraries to develop derivatives with higher selectivity for specific targets (e.g., a particular kinase or microbial enzyme) to minimize off-target effects.

  • Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing their potential for in vivo efficacy.

  • Combination Therapies: Investigating the synergistic effects of these compounds when used in combination with existing drugs to overcome resistance and enhance therapeutic outcomes.

The insights and protocols provided in this guide serve as a foundational resource for scientists dedicated to harnessing the therapeutic potential of this versatile chemical class.

References

  • Application Notes and Protocols for the Synthesis of Novel Thiazole-Based Compounds - Benchchem.
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC - PubMed Central. (2019-02-01).
  • Thiazole synthesis - Organic Chemistry Portal.
  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer | ACS Omega. (2025-04-23).
  • (PDF) Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - ResearchGate. (2025-10-16).
  • Full article: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (2014-03-20).
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - MDPI. (2022-08-30).
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Publications. (2021-07-19).
  • Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents | ACS Omega - ACS Publications. (2024-05-20).
  • (PDF) Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. (2016-04-25).
  • 2-Amino-4-methylthiazole synthesis - ChemicalBook.
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - Frontiers. (2025-05-06).
  • Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - RSC Publishing. (2025-12-05).
  • Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022-12-17).
  • SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES.
  • Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed. (2004-05-15).
  • Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC.
  • N-Adamantyl-4-Methylthiazol-2-Amine Attenuates Glutamate-Induced Oxidative Stress and Inflammation in the Brain - PubMed. (2017-03-11).
  • Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. (2019-09-27).
  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library.
  • 2-Aminothiazole - Wikipedia.
  • Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus - PubMed. (2017-01-15).
  • Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed. (2014-09-15).
  • 2-(4-Methylthiazol-5-yl) Ethyl Nitrate Hydrochloride Ameliorates Cognitive Impairment via Modulation of Oxidative Stress and Nuclear Factor Kappa B (NF-κB) Signaling Pathway in Chronic Cerebral Hypoperfusion-Associated Spontaneously Hypertensive Rats - MDPI. (2024-05-10).
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2025-08-06).
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013-01-09).
  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones - ResearchGate. (2022-01-20).
  • Antiinflammatory Activity of Aminoketone Derivatives of 2,4-disubstituted Thiazoles.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
  • In vitro and in silico studies of antimicrobial activity.
  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC - PubMed Central. (2019-09-14).
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. (2022-06-17).
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - MDPI. (2022-05-06).
  • 147-152 Research Article Synthesis of some new 5- substituted of - JOCPR.
  • N -Adamantyl-4-methylthiazol-2-amine suppresses amyloid β-induced neuronal oxidative damage in cortical neurons | Request PDF - ResearchGate. (2025-08-06).
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022-09-08).
  • 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed. (2024-12-12).
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (2021-01-15).
  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2024-12-26).
  • Structure–activity relationship (SAR) illustration of 2‐acyl 4‐methyl... - ResearchGate.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - OUCI.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI.
  • Recent Developments and Biological Activities of 2-Aminothiazole | PDF - Scribd.

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Exploratory

An In-depth Technical Guide to the Safe Handling of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine

For Researchers, Scientists, and Drug Development Professionals Executive Summary: A Synthesis of Prudence and Practice Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine is a thiazole derivative with potential applications in ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Synthesis of Prudence and Practice

Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine is a thiazole derivative with potential applications in pharmaceutical and agrochemical research.[2] Its handling requires a high degree of caution due to its classification as an irritant and a substance with acute oral toxicity. The available data, though fragmented, consistently indicates that this compound can cause skin, eye, and respiratory irritation.[3] One source also classifies it as harmful if swallowed. Therefore, all laboratory operations involving this compound must be conducted with appropriate personal protective equipment (PPE) and within a well-ventilated environment, preferably a fume hood. The causality behind these precautions is rooted in the amine and thiazole functional groups, which can interact with biological macromolecules, leading to irritation and potential toxicity.

Section 1: Chemical and Physical Properties

A comprehensive, experimentally verified set of physical and chemical properties for Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine is not widely published. However, based on its chemical structure and data from suppliers, we can summarize the known information.

PropertyValueSource
CAS Number 680591-00-8[3][4]
Molecular Formula C6H10N2S[2]
Molecular Weight 142.22 g/mol [2][3]
Physical Form Solid
SMILES String CCNCc1nccs1
InChI Key ICZJAGGKGHNBQO-UHFFFAOYSA-N

Note: Properties such as melting point, boiling point, flash point, and solubility data are not consistently available from the reviewed sources. Researchers should proceed with the assumption that the compound is a combustible solid, as indicated by one supplier's storage classification.

Section 2: Toxicological Profile and Hazard Classification

The toxicological properties of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine have not been fully investigated. The available hazard classifications are derived from supplier-provided information and should be treated as a preliminary assessment.

GHS Hazard Classifications:

There appears to be some discrepancy in the GHS classifications provided by different suppliers. It is recommended to adopt the most stringent precautions until more definitive data is available.

Hazard StatementClassificationGHS PictogramSource
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)GHS07 (Exclamation Mark)[3]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)GHS07 (Exclamation Mark)[3]
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationGHS07 (Exclamation Mark)[3]

Expert Interpretation of Toxicological Data:

The H302 classification suggests that ingestion of this compound can lead to adverse health effects. The H315, H319, and H335 classifications are indicative of its irritant properties upon contact with the skin, eyes, and respiratory system. The causality for this irritation likely stems from the reactivity of the amine group and the overall electrophilic nature of the thiazole ring system, which can lead to localized inflammatory responses. In the absence of detailed toxicological studies, a conservative approach to handling is warranted.

Section 3: Protocols for Safe Handling and Storage

Given the known hazards, a multi-layered approach to safety is essential when working with Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine.

Engineering Controls:

  • Ventilation: All handling of the solid compound and any solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.

  • Skin and Body Protection: A lab coat is mandatory. Additional protective clothing may be necessary for larger quantities.

  • Respiratory Protection: If there is a risk of generating dust and a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • One supplier designates it under Storage Class 11: Combustible Solids, suggesting it should be stored away from sources of ignition.

Safe Handling Workflow:

The following diagram outlines the critical steps for safely handling Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine from receipt to disposal.

Safe Handling Workflow for Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS/Safety Info b Don PPE (Goggles, Gloves, Lab Coat) a->b c Prepare Fume Hood b->c d Weighing and Transfer c->d Inside Fume Hood e Dissolution/Reaction Setup d->e f Decontaminate Glassware e->f Post-Experiment g Dispose of Waste f->g h Remove PPE g->h i Wash Hands h->i

Caption: A flowchart illustrating the key stages of safe handling.

Section 4: Emergency Procedures

In the event of an exposure or spill, the following first-aid measures should be taken immediately.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • For larger spills, follow your institution's hazardous material spill response protocol.

  • Ventilate the area and wash the spill site after material pickup is complete.

Section 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Disposal Considerations

Dispose of this compound and its container in accordance with all local, state, and federal regulations. It should be treated as hazardous waste. Do not allow it to enter drains or waterways.

References

  • Guangzhou Weibo Technology Co., Ltd. (n.d.). ethyl-thiazol-2-ylmethyl-amine.
  • Amerigo Scientific. (n.d.). ethyl-thiazol-2-ylmethyl-amine.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet.
  • Fisher Scientific Company. (n.d.). 5 - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). ethyl-thiazol-2-ylmethyl-amine AldrichCPR.
  • Vigon. (2015, November 18). 501383 ethyl-2 4-methyl thiazole safety data sheet.
  • BLD Pharm. (n.d.). 680591-00-8|Ethyl-thiazol-2-ylmethyl-amine.
  • Chem-Impex. (n.d.). Methyl-(2-methyl-thiazol-4-ylmethyl)amine.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine via Reductive Amination

[1] Abstract & Strategic Overview This application note details a robust, scalable protocol for the synthesis of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine utilizing a reductive amination strategy. The 2-aminomethyl-thiaz...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine utilizing a reductive amination strategy. The 2-aminomethyl-thiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently observed in kinase inhibitors and GPCR ligands due to its ability to serve as a bioisostere for basic amino side chains while offering distinct pi-stacking interactions.[1]

We employ Sodium Triacetoxyborohydride (STAB) as the reducing agent.[1][2] Unlike sodium cyanoborohydride (toxic) or sodium borohydride (prone to reducing aldehydes directly), STAB allows for a "one-pot" procedure where the aldehyde and amine are mixed directly. It selectively reduces the in situ formed iminium species without attacking the parent aldehyde, minimizing side products and eliminating the need for pre-formation/isolation of the unstable imine intermediate.

Retrosynthetic Logic

The target molecule is disconnected at the C-N bond of the methylene bridge.

  • Precursor A (Electrophile): 4-Methylthiazole-2-carbaldehyde.[1]

  • Precursor B (Nucleophile): Ethylamine (available as HCl salt or THF solution).[1]

  • Transformation: Reductive Amination via Imine/Iminium ion.[1][3][4]

Reaction Mechanism & Pathway[5]

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to the imine (Schiff base). Under slightly acidic conditions (acetic acid), the imine is protonated to an iminium ion, which is significantly more electrophilic than the aldehyde carbonyl. STAB, being a sterically bulky and electron-deficient hydride source, selectively delivers a hydride to this iminium ion.

G Aldehyde 4-Methylthiazole- 2-carbaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine + EtNH2 - H2O Amine Ethylamine Amine->Imine Iminium Protonated Iminium Imine->Iminium + AcOH (pH 5-6) Product Ethyl-(4-methyl-thiazol- 2-ylmethyl)-amine Iminium->Product + STAB (H-)

Figure 1: Mechanistic pathway of the reductive amination using STAB.[1]

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
4-Methylthiazole-2-carbaldehyde 1.0SMLimiting reagent.[1] Store under inert gas.
Ethylamine (2.0M in THF) 1.2 - 1.5SMSlight excess ensures complete consumption of aldehyde.[1]
Sodium Triacetoxyborohydride (STAB) 1.4 - 1.6ReductantMoisture sensitive.[1] Weigh quickly in air or use glovebox.
Acetic Acid (Glacial) 1.0 - 2.0CatalystPromotes imine formation; buffers reaction.[1]
1,2-Dichloroethane (DCE) SolventSolventPreferred for rate.[1][5] THF is a greener alternative (slower).[1]
Step-by-Step Procedure

Step 1: Imine Formation (In Situ) [1]

  • Charge a flame-dried round-bottom flask (RBF) with a magnetic stir bar.

  • Add 4-Methylthiazole-2-carbaldehyde (1.0 equiv) and dissolve in DCE (concentration ~0.2 M).

  • Add Ethylamine (1.2 equiv).[1] Note: If using Ethylamine HCl salt, add 1.2 equiv of Et3N to liberate the free amine.

  • Add Acetic Acid (1.5 equiv).

    • Observation: The solution may warm slightly or change color (often yellow/orange) indicating imine formation.[1]

  • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen atmosphere.

    • Expert Insight: While STAB allows one-pot addition, a short "pre-stir" ensures the equilibrium shifts toward the imine before the reducing agent is introduced, minimizing direct reduction of the aldehyde to the alcohol.

Step 2: Reduction 6. Cool the mixture to 0°C (ice bath). Safety: Reduces exotherm upon hydride addition.[1] 7. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5–10 minutes. 8. Remove the ice bath and allow the reaction to warm to RT. Stir for 2–16 hours.

  • Monitoring: Monitor by TLC or LC-MS.[1] Aldehyde consumption should be complete.[1] The secondary amine product is often more polar than the aldehyde but less polar than the primary amine.

Step 3: Quench and Workup (Acid-Base Purification) This molecule contains a basic nitrogen, allowing for a "self-validating" purification via acid-base extraction, often eliminating the need for chromatography.[1]

Workup RxnMix Reaction Mixture (DCE, Product, Borates) Quench Quench: Sat. NaHCO3 RxnMix->Quench OrgLayer1 Organic Layer (Product + Neutrals) Quench->OrgLayer1 Separate AqLayer1 Aqueous Layer (Salts) Quench->AqLayer1 Discard AcidWash Extract with 1M HCl OrgLayer1->AcidWash AcidLayer Acidic Aqueous Layer (Product-H+) AcidWash->AcidLayer Keep (Product) OrgWaste Organic Waste (Non-basic impurities) AcidWash->OrgWaste Discard (Neutrals) Basify Basify to pH > 12 (NaOH) AcidLayer->Basify FinalExtract Extract with DCM Basify->FinalExtract FinalProd Pure Product (Free Base) FinalExtract->FinalProd Dry & Evaporate

Figure 2: Acid-Base extraction workflow for purification of the amine.

  • Quench: Add saturated aqueous NaHCO3 slowly to the reaction mixture. Stir for 15 mins to quench remaining borohydride (gas evolution).

  • Extraction: Extract the mixture with DCM (x3). Combine organic layers.

  • Purification (Acid-Base):

    • Extract the DCM layer with 1M HCl (x2).[1] The product (amine) moves to the aqueous phase; non-basic impurities (unreacted aldehyde, neutral byproducts) stay in DCM.

    • Discard the DCM layer (or save for recovery of neutrals).[1]

    • Basify the aqueous acidic layer carefully with 4M NaOH until pH > 12.[1] The solution will become cloudy as the free amine oils out.

    • Extract the basic aqueous layer with DCM (x3).[1]

  • Drying: Dry combined DCM extracts over anhydrous Na2SO4, filter, and concentrate in vacuo.

Analytical Characterization (Expected Data)

1H NMR (400 MHz, CDCl3):

  • 
     6.85 (s, 1H):  Thiazole C5-H. (Characteristic singlet for 4-subst-thiazoles).[1]
    
  • 
     4.05 (s, 2H):  Thiazole-C2-CH 2-N. (Singlet, shifts depending on concentration/salt formation).[1]
    
  • 
     2.70 (q, J=7.2 Hz, 2H):  N-CH 2-CH3.[1]
    
  • 
     2.42 (s, 3H):  Thiazole-C4-CH 3.[1]
    
  • 
     1.15 (t, J=7.2 Hz, 3H):  N-CH2-CH 3.[1]
    
  • 
     1.5-2.0 (br s, 1H):  N-H .
    

Mass Spectrometry (ESI+):

  • Calculated MW: 156.25 g/mol .[1]

  • Observed [M+H]+: 157.1 m/z.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete Imine FormationIncrease pre-stir time; Ensure molecular sieves are used if water is present (though STAB tolerates some water).
Dialkylation Excess AldehydeEnsure Amine is in excess (1.5 equiv).[1] Add aldehyde to the amine solution if dialkylation persists.[1]
Aldehyde Reduction Direct reduction by STABEnsure AcOH is present to protonate the imine (making it faster to reduce than the aldehyde).[1] Do not add STAB before mixing amine/aldehyde.[1]
Product stuck in Aqueous pH not high enoughThiazole amines can be less basic, but the secondary amine is basic.[1] Ensure pH > 12 during basification to fully deprotonate.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.

    • Core reference for the STAB protocol.
  • Borch, R. F., et al. (1971).[1][3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

    • Found
  • PubChem Compound Summary. "2-Ethyl-4-methylthiazole" (Structural Analog Data).

    • Used for structural verification of the thiazole core numbering.[1]

Sources

Application

Protocol for N-alkylation of (4-methylthiazol-2-yl)methanamine

Application Note: Protocol for N-Alkylation of (4-methylthiazol-2-yl)methanamine Executive Summary & Strategic Rationale This guide details the synthetic protocols for the N-alkylation of (4-methylthiazol-2-yl)methanamin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for N-Alkylation of (4-methylthiazol-2-yl)methanamine

Executive Summary & Strategic Rationale

This guide details the synthetic protocols for the N-alkylation of (4-methylthiazol-2-yl)methanamine (CAS: 103694-26-4).[1] Unlike 2-aminothiazoles, where the amine is directly conjugated to the aromatic ring (low nucleophilicity), this substrate features an exocyclic methylene bridge . Consequently, the amine behaves as a primary aliphatic amine (analogous to benzylamine), exhibiting high nucleophilicity (pKa


 9.0–9.5).

Critical Chemical Challenges:

  • Over-Alkylation: The enhanced nucleophilicity of the secondary amine product often leads to uncontrolled dialkylation (quaternization) if alkyl halides are used stoichiometrically.[1]

  • Chemo-selectivity: While the thiazole nitrogen is weakly basic, harsh alkylating conditions can lead to competitive N-alkylation of the thiazole ring, forming thiazolium salts.[1]

  • Stability: The free base is stable, but the hydrochloride salt is preferred for storage to prevent oxidative degradation or carbamate formation with atmospheric CO

    
    .[1]
    

Recommended Strategy:

  • For Mono-alkylation (Secondary Amines): Use Reductive Amination (Method A) .[1] It is the "Gold Standard" for selectivity.[1]

  • For Methylation/Simple Alkylation: Use Controlled Nucleophilic Substitution (Method B) with strict stoichiometric control.[1]

  • For Sterically Hindered Groups: Use Acylation-Reduction (Method C) .[1]

Method A: Reductive Amination (Preferred Protocol)

Objective: Selective synthesis of secondary amines using aldehydes/ketones. Mechanism: Formation of an imine/iminium intermediate followed by in situ reduction.[1][2][3] Key Reagent: Sodium Triacetoxyborohydride (STAB) – chosen for its ability to reduce imines selectively in the presence of aldehydes, avoiding the toxicity of NaBH


CN.
Reagents & Materials
ReagentEquiv.[1][2][4][5][6][7][8]Role
(4-methylthiazol-2-yl)methanamine1.0Substrate
Aldehyde (R-CHO)1.0–1.1Electrophile
Sodium Triacetoxyborohydride (STAB)1.4–1.5Reducing Agent
Acetic Acid (AcOH)0.1–1.0Catalyst (Promotes imine formation)
1,2-Dichloroethane (DCE) or DCMSolvent0.1 M Concentration
Step-by-Step Protocol
  • Imine Formation:

    • In a dry round-bottom flask under N

      
      , dissolve (4-methylthiazol-2-yl)methanamine (1.0 equiv) in anhydrous DCE (or DCM).
      
    • Add the aldehyde (1.05 equiv).[1]

    • Expert Tip: If the aldehyde is aromatic or sterically hindered, add Acetic Acid (1.0 equiv) and stir for 30–60 minutes at Room Temperature (RT) before adding the reducing agent to ensure imine formation.

  • Reduction:

    • Cool the mixture to 0 °C (optional, but recommended for reactive aldehydes).

    • Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Allow the reaction to warm to RT and stir for 2–16 hours.

    • Monitoring: Check via LC-MS or TLC.[1][5] Look for the disappearance of the imine intermediate.[1]

  • Work-up:

    • Quench by adding saturated aqueous NaHCO

      
       (pH should be ~8–9).[1]
      
    • Extract with DCM (3 x volume).[1]

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[5]
  • Purification:

    • Flash Column Chromatography (SiO

      
      ).[1]
      
    • Eluent: DCM:MeOH (95:5) + 1% NH

      
      OH (essential to prevent streaking of the amine).[1]
      

Method B: Direct Alkylation (Nucleophilic Substitution)

Objective: Introduction of simple alkyl groups (e.g., Methyl, Ethyl, Benzyl) using Alkyl Halides. Risk: High risk of dialkylation.[1] Mitigation: Use of temporary protection or syringe-pump addition.[1]

Protocol for Mono-Alkylation (Syringe Pump Method)
  • Setup: Dissolve (4-methylthiazol-2-yl)methanamine (1.0 equiv) and DIPEA (1.5 equiv) in MeCN or DMF.

  • Addition: Dissolve the Alkyl Halide (0.9 equiv – slight deficit is crucial) in solvent.

  • Execution: Add the alkyl halide solution dropwise via syringe pump over 2 hours at 0 °C.

  • Work-up: Standard aqueous extraction.

  • Purification: Crucial to separate primary (SM), secondary (Product), and tertiary (Impurity) amines.

Method C: Acylation-Reduction (Two-Step High Fidelity)[1]

Objective: Synthesis of amines with bulky substituents or when 100% selectivity is required.

  • Acylation: React amine with Acid Chloride (R-COCl) + Et

    
    N 
    
    
    
    Amide.[1]
  • Reduction:

    • Dissolve Amide in anhydrous THF.

    • Add LiAlH

      
       (2-3 equiv) at 0 °C, then reflux for 4–12 hours.
      
    • Fieser Quench: Add H

      
      O (x mL), 15% NaOH (x mL), H
      
      
      
      O (3x mL). Filter precipitate.[1]
    • Yields the corresponding N-alkyl amine with the CH

      
       group derived from the carbonyl.[1]
      

Analytical Data & QC

Expected NMR Signatures (CDCl


): 
  • Thiazole Proton: Singlet around

    
     6.8–7.0 ppm.[1]
    
  • Methyl Group (Thiazole): Singlet around

    
     2.3–2.4 ppm.[1]
    
  • Exocyclic CH

    
     (N-CH
    
    
    
    -Thiazole):
    • Free Primary Amine: Singlet ~4.1 ppm.[1]

    • Secondary Amine (Product): Singlet often shifts slightly upfield or splits depending on the R-group and solvent.[1]

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Dialkylation (Method B) Alkyl halide excess or fast additionUse Method A (Reductive Amination) or reduce RX to 0.8 equiv.[1]
Low Conversion (Method A) Wet solvent or poor imine formationAdd 3Å Molecular Sieves; increase AcOH to 5%; extend imine formation time.[1]
Thiazole Ring Opening Strong Acid + HeatAvoid heating in concentrated HCl; use mild acids (AcOH) for catalysis.[1]
Streaking on TLC Interaction with SilicaAdd 1–2% Triethylamine or NH

OH to the eluent.[1]

Visualized Workflows (Graphviz)

Figure 1: Strategic Decision Tree for Protocol Selection

ProtocolSelection Start Start: (4-methylthiazol-2-yl)methanamine Decision Target Substituent Type? Start->Decision Branch1 Secondary Amine (Mono-alkylation) Decision->Branch1 Mono-substitution Branch2 Tertiary Amine (Dimethyl/Bis-alkyl) Decision->Branch2 Bis-substitution MethodA METHOD A: Reductive Amination (Aldehyde + STAB) *Highest Selectivity* Branch1->MethodA General Purpose MethodC METHOD C: Acylation-Reduction (R-COCl then LiAlH4) *For bulky groups* Branch1->MethodC Sterically Hindered MethodB METHOD B: Direct Alkylation (R-X + Base) *Prone to mixtures* Branch2->MethodB Excess Alkyl Halide

Caption: Decision matrix for selecting the optimal N-alkylation strategy based on the desired product class.

Figure 2: Mechanistic Pathway of Reductive Amination (Method A)

Mechanism cluster_0 One-Pot Reaction (DCE, RT) Amine Primary Amine (Substrate) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Aldehyde + AcOH (cat) Aldehyde Aldehyde (R-CHO) Imine Iminium Ion (Activated) Hemiaminal->Imine - H2O Product Secondary Amine (Final Product) Imine->Product + STAB (Fast Reduction) STAB STAB (H-) (Selective Reductant)

Caption: Mechanism of Reductive Amination using STAB, highlighting the iminium intermediate reduction.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.[1]

  • BenchChem Protocols. (2025). "Protocol for N-Alkylation of 2-Aminothiazoles." (Note: Adapted for methanamine analogs).[1]

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for Eschweiler-Clarke and Reductive Amination mechanisms).

  • Master Organic Chemistry. (2017). "Reductive Amination: The Best Way to Make Secondary Amines."[1]

Sources

Method

Application Note: High-Efficiency Coupling of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine in Peptidomimetic Synthesis

Abstract & Introduction This application note details the optimized protocols for utilizing Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine (referred to herein as EMTA ) in peptide coupling reactions. EMTA is a secondary amine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocols for utilizing Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine (referred to herein as EMTA ) in peptide coupling reactions.

EMTA is a secondary amine building block frequently employed in the synthesis of Valosin-containing protein (VCP) inhibitors, kinase inhibitors, and advanced peptidomimetics. The incorporation of the thiazole moiety improves metabolic stability and lipophilicity, while the ethyl group provides conformational constraints.

The Challenge: As a secondary amine with significant steric bulk around the nucleophilic nitrogen (flanked by an ethyl group and a methylene-thiazole system), EMTA exhibits reduced nucleophilicity compared to primary amines. Standard carbodiimide protocols (e.g., EDC/NHS) often result in sluggish kinetics, incomplete conversion, or extensive epimerization of the coupling partner (the carboxylic acid).

The Solution: This guide presents two validated workflows:

  • Method A (HATU): The "Gold Standard" for small-scale, high-throughput synthesis.

  • Method B (T3P): A scalable, "green" protocol with superior epimerization control.

Chemical Properties & Handling

PropertySpecification
Systematic Name N-Ethyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]amine
Functional Class Secondary Amine, Heterocyclic Building Block
Steric Profile Moderate-High (Hindered Nucleophile)
Common Salt Form Hydrochloride (HCl) or Dihydrochloride
pKa (Conjugate Acid) ~8.5–9.5 (Est.)
Solubility Soluble in Water, MeOH, DMSO. Free base soluble in DCM, EtOAc.
Critical Handling Note: Salt Neutralization

EMTA is commercially supplied as a hydrochloride salt to ensure stability. The salt form is non-nucleophilic. You must include sufficient base (typically 3–4 equivalents relative to the amine) to "break" the salt in situ, or the reaction will fail.

Method A: HATU-Mediated Coupling (Small Scale / Discovery)

Context: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the preferred reagent for sterically hindered secondary amines due to the "neighboring group effect" of the pyridine nitrogen in the HOAt leaving group, which accelerates the acylation step.

Reagents
  • Carboxylic Acid (R-COOH): 1.0 equiv.

  • Amine (EMTA): 1.1 – 1.2 equiv.

  • Coupling Reagent: HATU (1.1 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv).

  • Solvent: Anhydrous DMF (preferred) or NMP.

Step-by-Step Protocol
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition 1: Add DIPEA (1.0 equiv) to the acid solution.

  • Reagent Addition: Add HATU (1.1 equiv). Stir at Room Temperature (RT) for 2–5 minutes. Note: The solution should turn yellow/orange. Do not wait longer than 10 minutes to avoid guanidinylation side reactions.

  • Amine Preparation: In a separate vial, dissolve EMTA (HCl salt) (1.2 equiv) in minimal DMF and add DIPEA (2.5 equiv). Vortex to ensure salt neutralization.

  • Coupling: Add the Amine/DIPEA solution to the Activated Acid solution.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄ and concentrate.

Method B: T3P-Mediated Coupling (Scale-Up / Epimerization Sensitive)

Context: T3P (Propylphosphonic anhydride) is a cyclic anhydride. It is less explosive than HOBt derivatives, produces water-soluble byproducts (easy workup), and exhibits the lowest rate of epimerization among common reagents—crucial when coupling to chiral amino acids.

Reagents
  • Carboxylic Acid: 1.0 equiv.

  • Amine (EMTA): 1.2 equiv.

  • Coupling Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv).

  • Base: DIPEA or NMM (N-Methylmorpholine) (4.0 – 5.0 equiv).

  • Solvent: EtOAc (preferred for workup) or DMF/DCM.

Step-by-Step Protocol
  • Slurry Formation: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), EMTA (HCl salt) (1.2 equiv), and Solvent (EtOAc, ~0.2 M).

  • Base Addition: Cool the mixture to 0°C (ice bath). Add DIPEA (4.0 equiv) dropwise. Note: The mixture may become homogeneous.

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise over 5–10 minutes.

  • Reaction: Allow the bath to expire and stir at RT for 12–24 hours. Note: T3P kinetics are slower than HATU; patience is required.

  • Workup:

    • Add water directly to the reaction mixture.

    • Separate phases.

    • Wash organic phase with 0.5 M HCl (to remove unreacted amine/DIPEA), then sat. NaHCO₃ (to remove unreacted acid/T3P byproducts), then brine.

    • Result: Often yields high-purity product without chromatography.

Comparative Analysis & Decision Matrix

FeatureMethod A (HATU)Method B (T3P)
Reaction Speed Fast (< 4 hours)Slow (12–24 hours)
Steric Tolerance ExcellentGood
Epimerization Low (but possible if base is excessive)Very Low (Best in Class)
Purification Requires Column Chromatography (removal of urea/HOAt)Extraction often sufficient
Cost HighModerate
Safety Allergen risk (uronium salts)Safe, Non-explosive
Workflow Visualization

The following diagram illustrates the decision logic and reaction pathways for coupling EMTA.

PeptideCoupling Start START: Coupling of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine CheckChiral Is the Carboxylic Acid Chiral/Epimerization Prone? Start->CheckChiral HATU_Path Select Method A: HATU (High Reactivity) CheckChiral->HATU_Path No / Small Scale T3P_Path Select Method B: T3P (Low Epimerization / Scalable) CheckChiral->T3P_Path Yes / Large Scale Act_HATU 1. Pre-activate Acid (HATU + 1 eq DIPEA, 2 min) HATU_Path->Act_HATU Mix_HATU 3. Combine & Stir (2-4h) Act_HATU->Mix_HATU Salt_Break 2. CRITICAL: Neutralize Amine Salt (Amine-HCl + 2.5 eq DIPEA) Salt_Break->Mix_HATU Add simultaneously Chromatography 4. Purification: Flash Chromatography (Remove HOAt/Urea) Mix_HATU->Chromatography End Final Product: Thiazole-Peptidomimetic Chromatography->End Mix_All 1. Mix Acid + Amine-HCl + Solvent T3P_Path->Mix_All Add_Base 2. Add Excess Base (4-5 eq) Cool to 0°C Mix_All->Add_Base Add_T3P 3. Add T3P Solution Stir 12-24h Add_Base->Add_T3P Wash 4. Purification: Acid/Base Extraction (Water Soluble Byproducts) Add_T3P->Wash Wash->End

Figure 1: Decision matrix and procedural workflow for coupling EMTA. Note the critical salt neutralization step in Method A.

Troubleshooting & Optimization

Low Yield
  • Cause: Incomplete neutralization of the EMTA-HCl salt.

  • Fix: Ensure the reaction pH is basic (pH > 8) by spotting an aliquot on wet pH paper. If acidic, add more DIPEA.

  • Alternative: The steric bulk may be too high for the specific acid. Switch to COMU (an oxyma-based uronium salt), which is often more reactive than HATU for secondary amines [1].[2]

Epimerization (Loss of Chirality)
  • Cause: Over-activation or high base concentration promoting oxazolone formation.

  • Fix: Switch to Method B (T3P) . Maintain temperature at 0°C for the first hour. Use Collidine (TMP) instead of DIPEA as it is a weaker, more hindered base less likely to abstract the alpha-proton.

Product Isolation Difficulties
  • Cause: Thiazole ring basicity.

  • Fix: The thiazole nitrogen is weakly basic. During acid washes (0.5 M HCl), ensure the product does not protonate and extract into the aqueous layer. If the product is lost, wash with 10% Citric Acid (pH ~4) instead of HCl, or skip the acid wash and rely on chromatography.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Carpino, L. A. (1993).[4] 1-Hydroxy-7-azabenzotriazole.[4][5] An efficient peptide coupling additive.[6] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Basavapathruni, A., et al. (2018). Conformational Constraints in Thiazole-Containing Peptidomimetics. ChemMedChem, 13(20), 2134-2142. (General context on thiazole peptidomimetics).

Sources

Application

Application Note: Accelerating Drug Discovery with Microwave-Assisted Synthesis of Thiazole Amine Derivatives

Abstract The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Traditional synthetic routes to these vital heterocycles, however, are often hampered by...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Traditional synthetic routes to these vital heterocycles, however, are often hampered by long reaction times, harsh conditions, and modest yields. This guide provides a comprehensive overview and detailed protocols for the application of Microwave-Assisted Organic Synthesis (MAOS) to reactions involving thiazole amine intermediates. By leveraging the unique heating mechanism of microwave energy, researchers can dramatically accelerate reaction rates, improve yields, and enhance product purity, thereby streamlining the drug discovery and development pipeline. This document details the fundamental principles of microwave chemistry and provides validated, step-by-step protocols for key transformations including the Hantzsch thiazole synthesis, palladium-catalyzed N-arylation, and one-pot multicomponent reactions.

The Paradigm Shift: From Conventional Heating to Microwave Synthesis

For decades, the synthesis of heterocyclic compounds has relied on conventional heating methods like oil baths or heating mantles, which transfer energy slowly and inefficiently via conduction and convection.[2] This process results in a non-uniform temperature gradient within the reaction vessel, often leading to the formation of by-products and decomposition of thermally sensitive materials.[3]

Microwave-assisted synthesis represents a fundamental shift in how energy is delivered to a reaction.[4] Instead of heating from the outside-in, microwave irradiation couples directly with polar molecules and ionic species within the reaction mixture, causing them to generate heat rapidly and uniformly throughout the bulk of the material.[5][6] This phenomenon, known as dielectric heating, is driven by two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as solvents or reagents with a dipole moment, continuously attempt to align themselves with the rapidly oscillating electric field of the microwave.[3] This constant molecular motion creates friction, which is dissipated as heat.[6]

  • Ionic Conduction: In the presence of charged particles (ions), the oscillating electric field induces translational motion. Collisions between these moving ions result in the generation and dissipation of thermal energy.[3]

This direct and instantaneous energy transfer leads to remarkable advantages that are particularly beneficial for heterocyclic chemistry.[2][7]

Key Advantages of Microwave-Assisted Organic Synthesis (MAOS):

  • Dramatically Reduced Reaction Times: Reactions that take hours or days under conventional reflux can often be completed in minutes.[1][8]

  • Increased Yields and Purity: Uniform heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[9][10]

  • Enhanced Reaction Control: Microwave synthesizers allow for precise control over temperature and pressure, enabling reactions to be performed safely at temperatures far exceeding the solvent's atmospheric boiling point.[2]

  • Energy Efficiency & Green Chemistry: By heating only the reaction mixture and not the vessel, MAOS significantly reduces energy consumption.[2][4] It often allows for the use of less solvent or more environmentally benign solvents, aligning with the principles of green chemistry.[11]

MAOS_Workflow cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Analysis P1 Combine Reagents & Solvent in MW Vial P2 Add Stir Bar & Seal Vial P1->P2 1. Setup R1 Place Vial in Microwave Cavity P2->R1 R2 Set Parameters: Temp, Time, Power R3 Initiate Irradiation R1->R3 2. Program & Run Monitor Temp/Pressure W1 Cool Vial to Room Temperature R3->W1 W2 Product Isolation (Precipitation/Extraction) W1->W2 3. Process W3 Purification & Characterization W2->W3 3. Process

Figure 1: General experimental workflow for microwave-assisted synthesis.

Foundational Protocol: Microwave-Assisted Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone reaction for constructing the 2-aminothiazole ring, typically by condensing an α-haloketone with a thiourea derivative.[12] Microwave irradiation dramatically accelerates this condensation, providing rapid access to the core thiazole scaffold.[1][13]

Hantzsch_Synthesis R1 α-Haloketone plus1 + arrow Ethanol Microwave (MW) 5-15 min R2 Thiourea P1 2-Aminothiazole Derivative arrow->P1

Figure 2: General scheme for the microwave-assisted Hantzsch synthesis.
Protocol 1: Synthesis of 2-Amino-4-arylthiazoles

This protocol describes the efficient synthesis of 2-amino-4-arylthiazoles from substituted phenacyl bromides and thiourea in an aqueous medium under microwave irradiation.[14]

Materials:

  • Substituted phenacyl bromide (α-bromoacetophenone derivative) (1.0 mmol)

  • Thiourea (1.1 mmol)

  • Ethanol or Water (3-5 mL)[1][14]

  • 10 mL microwave reactor vial with a magnetic stir bar

Procedure:

  • Place the substituted phenacyl bromide (1.0 mmol), thiourea (1.1 mmol), and ethanol (3 mL) into a 10 mL microwave reactor vial equipped with a magnetic stir bar.[1]

  • Seal the vial securely with a cap.

  • Place the vial into the cavity of a microwave synthesizer.

  • Irradiate the reaction mixture at a constant power or temperature (e.g., 170 W or 80-100 °C) for 5-15 minutes.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the vial to room temperature using a compressed air stream.

  • Pour the cooled reaction mixture into 20 mL of ice-cold water to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration, washing with cold water.

  • Dry the solid and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-4-arylthiazole derivative.

Data Summary:

Entryα-HaloketoneThioureaMethodTimeYield (%)Reference
12-BromoacetophenoneThioureaMW (Water)1-20 min81-97[14]
2Substituted α-bromoketoneSubstituted thioureaMW (Ethanol)5-15 min82-92[1]
32-Chloro-1-(6-phenylimidazo...)ethanoneN-phenylthioureaMW (Methanol)30 min95[9][15]
42-BromoacetophenoneThioureaConventional8-10 h~60[1]

Advanced Application: Palladium-Catalyzed N-Arylation

Functionalizing the amino group of the thiazole ring is critical for exploring the structure-activity relationship (SAR) in drug discovery. The Ullmann condensation and Buchwald-Hartwig amination are powerful methods for forming C-N bonds. While traditionally requiring long reaction times and high temperatures, microwave assistance can significantly improve the efficiency of these couplings.[16][17] For the challenging N-arylation of 2-aminothiazoles, which have pKa values closer to amides, specific palladium catalyst systems are highly effective under microwave conditions.[16]

Buchwald_Hartwig R1 2-Aminothiazole plus1 + arrow Pd Catalyst Ligand, Base Solvent, MW R2 Aryl Halide (Ar-Br, Ar-Cl) P1 2-(Arylamino)thiazole arrow->P1

Figure 3: Palladium-catalyzed N-arylation of 2-aminothiazoles.
Protocol 2: Microwave-Assisted N-Arylation with Aryl Halides

This protocol provides a general method for the palladium-catalyzed N-arylation of 2-aminothiazoles with aryl bromides.[16][18]

Materials:

  • 2-Aminothiazole derivative (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., DMF or Dioxane, 3-4 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

Procedure:

  • To a 10 mL microwave vial, add the 2-aminothiazole (1.0 mmol), aryl bromide (1.2 mmol), palladium catalyst, ligand, and base.

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-45 minutes. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-aryl-2-aminothiazole.

Streamlining Complexity: Microwave-Enhanced Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, are a powerful tool for rapidly generating molecular diversity.[19] When combined with microwave irradiation, MCRs become an exceptionally efficient strategy for building complex heterocyclic libraries.[20] The Biginelli reaction, for example, can be adapted to include thiazole moieties, providing rapid access to complex fused-ring systems.[10][21]

MCR_Reaction R1 Component A arrow Catalyst Solvent, MW R2 Component B R3 Component C (Thiazole Amine) P1 Complex Heterocycle arrow->P1

Figure 4: General concept of a microwave-assisted three-component reaction.
Protocol 3: One-Pot, Three-Component Synthesis of Thiazolyl-Pyridazinediones

This protocol details a novel, one-pot synthesis of bioactive thiazolyl-pyridazinediones using chitosan as a natural, basic biocatalyst under microwave irradiation.[19]

Materials:

  • Maleic anhydride (1.0 mmol)

  • Thiosemicarbazide (1.0 mmol)

  • Appropriate hydrazonoyl halide (1.0 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (0.5 mL)

  • Chitosan (0.1 g)

  • Microwave synthesizer

Procedure:

  • In a suitable reaction vessel, dissolve maleic anhydride (1.0 mmol) and thiosemicarbazide (1.0 mmol) in ethanol (20 mL).

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Irradiate this initial mixture in a microwave oven (e.g., at 500 W, 150 °C) for 2 minutes to form the intermediate.

  • To the same vessel, add the appropriate hydrazonoyl halide (1.0 mmol) and chitosan (0.1 g).

  • Continue microwave irradiation (500 W, 150 °C) for an additional 4-8 minutes, monitoring completion by TLC.

  • After cooling, the solid product that forms is collected by filtration.

  • The collected solid is washed with ethanol and dried to afford the final thiazolyl-pyridazinedione product, often without the need for further purification.

Data Summary:

Reaction TypeMethodTimeYield (%)Reference
Thiazolyl-Pyridazinedione SynthesisMW4-8 min85-95[19]
Thiazolopyrimidine SynthesisMW10-15 min80-92[10]
Thiazolopyrimidine SynthesisConventional24 h60-75[10]

Conclusion and Future Outlook

Microwave-assisted synthesis using thiazole amine intermediates offers a robust, efficient, and environmentally conscious alternative to traditional synthetic methods. The protocols outlined in this guide demonstrate the power of MAOS to accelerate foundational reactions like the Hantzsch synthesis and enable advanced, diversity-oriented transformations such as palladium-catalyzed cross-couplings and multicomponent reactions. For researchers in drug discovery and development, adopting these techniques can significantly shorten discovery timelines, reduce waste, and provide rapid access to novel chemical matter for biological screening. As microwave technology continues to evolve, its integration into automated synthesis platforms promises to further revolutionize the pace of modern medicinal chemistry.

References

  • Vertex AI Search. (2023). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Wikipedia. (n.d.). Microwave chemistry. Retrieved from [Link]

  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Advanced Journal of Chemistry, Section A. (2019).
  • PMC. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol...
  • CEM Corporation. (n.d.).
  • Bentham Science. (n.d.).
  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • Rasayan Journal of Chemistry. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)
  • PMC - NIH. (n.d.). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity.
  • ResearchGate. (n.d.). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds.
  • Asian Journal of Research in Chemistry. (2025). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review.
  • PMC. (2024).
  • PubMed. (2012). Microwave assisted synthesis of some new thiazolopyrimidine, thiazolodipyrimidine and thiazolopyrimidothiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity.
  • International Journal of Pharmaceutical Sciences. (2025). Microwave Assisted Organic Synthesis of Heterocyclic Compound.
  • Bentham Science Publishers. (2021).
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen.
  • Journal of University of Shanghai for Science and Technology. (n.d.).
  • Beilstein Journals. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.
  • MDPI. (2021). Microwave-Assisted One-Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria.
  • ijarsct. (2021).
  • Scilit. (n.d.). Synthesis of Biginelli Compounds using Microwave-Assisted Methods.
  • Bentham Science. (2023). Microwave-Assisted Synthesis of Heterocycles and their Anti-cancer Activities.
  • Semantic Scholar. (2011).
  • Bentham Science Publisher. (n.d.).
  • Arabian Journal of Chemistry. (2021). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles.
  • BEPLS. (2024).
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  • MIT Open Access Articles. (n.d.).
  • Asian Journal of Chemistry. (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted.
  • ResearchGate. (2025). (PDF)
  • ResearchGate. (n.d.). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids.
  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

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Method

Application of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine in Fragment-Based Drug Design

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine as a starting fragment in a Fragm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine as a starting fragment in a Fragment-Based Drug Design (FBDD) campaign. We will explore the rationale behind its selection, a comprehensive workflow from initial screening to hit validation, and detailed protocols for key biophysical assays. This guide emphasizes the causality behind experimental choices and provides a framework for a self-validating system to ensure scientific integrity.

Introduction: The Rationale for Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine in FBDD

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of lead compounds.[1][2] FBDD focuses on identifying low-molecular-weight fragments (typically < 300 Da) that bind with low affinity to a biological target.[3] These initial "hits" are then optimized into more potent, drug-like molecules through strategies such as fragment growing, linking, or merging.[1][4][5]

The selection of a high-quality fragment library is paramount to the success of an FBDD campaign, with an emphasis on chemical diversity and desirable physicochemical properties.[1][6] Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine is a prime candidate for inclusion in such a library for several reasons:

  • Thiazole Scaffold: The thiazole ring is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anticancer and anti-inflammatory agents.[7][8][9] Its presence offers a synthetically tractable core for further chemical elaboration.[7]

  • "Rule of Three" Compliance: This fragment adheres to the "Rule of Three," a set of guidelines for desirable fragment properties (Molecular weight < 300, cLogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3, and number of rotatable bonds ≤ 3). This increases the likelihood of efficient binding and subsequent optimization.[2]

  • Chemical Functionality: The secondary amine provides a hydrogen bond donor and acceptor, while the thiazole ring contains nitrogen and sulfur heteroatoms that can participate in various interactions with a protein target. The methyl group provides a non-polar feature, and the ethyl group offers a vector for potential growth or linking strategies.

This application note will guide the user through a hypothetical FBDD campaign targeting a protein of interest, using Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine as a starting point.

The FBDD Workflow: From Fragment Screening to Hit Validation

The overall workflow for an FBDD campaign is an iterative process that integrates biophysical screening, structural biology, and computational chemistry.[1][3] The journey from a fragment library to a validated hit involves several key stages, as depicted in the workflow diagram below.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Hit-to-Lead Optimization Fragment_Library Fragment Library (including Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine) Primary_Screen Primary Screen (e.g., Thermal Shift Assay) Fragment_Library->Primary_Screen Initial_Hits Initial Hits Primary_Screen->Initial_Hits Orthogonal_Screen Orthogonal Screen (e.g., SPR, NMR) Initial_Hits->Orthogonal_Screen Binding_Affinity Determine Binding Affinity (KD) Orthogonal_Screen->Binding_Affinity Validated_Hits Validated Hits Binding_Affinity->Validated_Hits Structural_Biology Structural Biology (X-ray Crystallography or Cryo-EM) Validated_Hits->Structural_Biology Binding_Mode Determine Binding Mode Structural_Biology->Binding_Mode SBDD Structure-Based Drug Design (Fragment Growing/Linking) Binding_Mode->SBDD Lead_Compound Lead Compound SBDD->Lead_Compound

Figure 1: A generalized workflow for a Fragment-Based Drug Design (FBDD) campaign.

Experimental Protocols

Primary Screening: Thermal Shift Assay (TSA)

A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening of fragment libraries.[10][11][12] The principle lies in the fact that ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tm).[13][14]

Objective: To identify initial fragment hits from a library, including Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine, that cause a significant thermal shift in the target protein.

Materials:

  • Purified target protein (≥90% purity) at a stock concentration of 1 mg/mL.

  • SYPRO™ Orange fluorescent dye (5000x stock in DMSO).

  • Fragment library, with each fragment at a 10 mM stock concentration in DMSO.

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Quantitative PCR (qPCR) instrument with thermal ramping capability.

  • 96- or 384-well qPCR plates.

Protocol:

  • Protein Preparation: Dilute the target protein to a final concentration of 2 µM in the assay buffer.

  • Dye Preparation: Dilute the SYPRO™ Orange dye to a 50x working solution in the assay buffer.

  • Reaction Mixture Preparation: In each well of the qPCR plate, prepare a 20 µL reaction mixture containing:

    • 10 µL of 4 µM target protein solution.

    • 5 µL of 50x SYPRO™ Orange working solution.

    • 0.2 µL of 10 mM fragment stock (for a final fragment concentration of 100 µM and 1% DMSO).

    • 4.8 µL of assay buffer.

  • Controls:

    • Positive Control: A known binder to the target protein.

    • Negative Control: 1% DMSO in assay buffer (no fragment).

  • Plate Sealing and Centrifugation: Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation: Place the plate in the qPCR instrument and run the following program:

    • Hold at 25°C for 2 minutes.

    • Ramp up to 95°C at a rate of 0.05°C/second, collecting fluorescence data at each increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Determine the Tm for each well by fitting the data to a Boltzmann equation. The Tm is the temperature at the midpoint of the unfolding transition.

    • Calculate the thermal shift (ΔTm) for each fragment: ΔTm = Tm (fragment) - Tm (negative control).

    • A fragment is considered a potential hit if it induces a ΔTm of ≥ 2°C (this threshold may vary depending on the target protein).

Expected Outcome for Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine: A hypothetical positive result would show a clear shift in the melting curve, indicating stabilization of the target protein upon binding.

Table 1: Hypothetical Thermal Shift Assay Results for Selected Fragments

Fragment IDFragment NameΔTm (°C)Hit?
F001Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine+3.5Yes
F002Fragment 2+0.8No
F003Fragment 3+2.1Yes
F004Fragment 4-1.2No
Hit Validation and Affinity Determination: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to study biomolecular interactions in real-time without the need for labels.[15][16][17] It is an essential tool in FBDD for validating hits from primary screens and accurately determining their binding affinity (KD).[18][19][20]

Objective: To confirm the binding of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine to the target protein and to determine its equilibrium dissociation constant (KD).

Materials:

  • SPR instrument (e.g., Biacore™).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (containing EDC, NHS, and ethanolamine).

  • Purified target protein.

  • Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine.

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO, pH 7.4).

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).

Protocol:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the target protein (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (typically ~5000 RU).

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein immobilization step to subtract non-specific binding.[21]

  • Binding Analysis:

    • Prepare a dilution series of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine in the running buffer (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a buffer blank).

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

    • After each cycle, regenerate the sensor surface by injecting the regeneration solution.

  • Data Processing and Analysis:

    • Subtract the reference flow cell data from the target flow cell data to obtain the specific binding sensorgrams.

    • Subtract the buffer blank injection data to correct for any buffer effects.

    • Plot the equilibrium response (Req) against the fragment concentration.

    • Fit the data to a steady-state affinity model to determine the KD.

Expected Outcome for Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine: The sensorgrams should show a concentration-dependent binding response. The steady-state affinity analysis is expected to yield a KD value in the micromolar to millimolar range, which is typical for fragment hits.

Table 2: Hypothetical SPR Data for Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine

Concentration (µM)Equilibrium Response (RU)
10025.2
5018.5
2511.3
12.56.1
6.253.2
Calculated KD ~45 µM

Structural Elucidation and Hit-to-Lead Optimization

Following successful validation and characterization, the next crucial step is to determine the three-dimensional structure of the fragment bound to the target protein, typically using X-ray crystallography.[4][22][23][24]

Hit_to_Lead cluster_0 Structure-Guided Optimization cluster_1 Optimization Strategies Validated_Hit Validated Hit Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine (KD = ~45 µM) Xray X-ray Crystallography (Co-crystallization or Soaking) Validated_Hit->Xray Structure Protein-Fragment Complex Structure Xray->Structure Growing Fragment Growing (Extend from ethyl group into adjacent pocket) Structure->Growing Linking Fragment Linking (Connect to another fragment in a nearby site) Structure->Linking Optimized_Compound Optimized Compound (Improved Affinity & Selectivity) Growing->Optimized_Compound Linking->Optimized_Compound

Figure 2: The process of structure-guided hit-to-lead optimization.

The structural information is invaluable as it reveals the precise binding mode of the fragment, including key interactions with amino acid residues and the location of nearby pockets that can be exploited for optimization.[22] This information guides the medicinal chemist in designing new molecules by either "growing" the fragment to pick up additional interactions or "linking" it to another fragment that binds in a proximal site.[1][4][25] Computational methods also play a significant role in this optimization phase, helping to predict the binding of new designs and prioritize synthetic efforts.[26][27][28][29]

Conclusion

Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine represents a promising starting point for a fragment-based drug discovery campaign due to its favorable physicochemical properties and the proven utility of the thiazole scaffold. The workflow and protocols detailed in this application note provide a robust framework for identifying and validating its interaction with a protein target. By integrating sensitive biophysical techniques like TSA and SPR with structural biology, researchers can effectively leverage this and similar fragments to develop novel, high-affinity lead compounds. The key to success in FBDD lies in this multi-faceted approach, where each step informs and validates the next, ultimately accelerating the drug discovery process.[30]

References

  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Fragment Based Drug Design: A Review. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. [Link]

  • PubMed. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. [Link]

  • Longdom Publishing. (n.d.). Computational Approaches in Fragment Based Drug Design. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. [Link]

  • PubMed. (2012). Computational tools for in silico fragment-based drug design. [Link]

  • ResearchGate. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • PMC. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. [Link]

  • PMC. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. [Link]

  • Frontiers. (2018, April 9). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. [Link]

  • ACS Publications. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry. [Link]

  • HAN University of Applied Sciences. (n.d.). Approaches to Fragment-Based Drug Design. [Link]

  • ACS Publications. (n.d.). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. [Link]

  • Domainex. (n.d.). Biophysics for Successful Drug Discovery Programs. [Link]

  • ResearchGate. (2026, February 6). (PDF) Fragment-based drug discovery: A graphical review. [Link]

  • PubMed. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. [Link]

  • Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. [Link]

  • PubMed. (2020, February 18). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. [Link]

  • PubMed. (n.d.). Development of potent inhibitors by fragment-linking strategies. [Link]

  • ACS Publications. (n.d.). Fragment Screening by Surface Plasmon Resonance. [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. [Link]

  • Diamond Light Source. (2022, January 16). The XChem pipeline for fragment screening. [Link]

  • PMC. (2010, February 4). Fragment Screening by Surface Plasmon Resonance. [Link]

  • Creative Biolabs. (n.d.). Thermal Shift Assay. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • PMC. (2014, August 10). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. [Link]

  • Diamond Light Source. (n.d.). Achieving a Good Crystal System for Crystallographic X-Ray Fragment Screening. [Link]

  • Proteros. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

  • ResearchGate. (n.d.). Thermal‐shift assay for fragment library screening. Temperature‐induced.... [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • AXXAM. (n.d.). Thermal shift assays for early-stage drug discovery. [Link]

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Application

Application Note: A Streamlined Protocol for the Synthesis of Novel Thiazolyl-Urea Derivatives for Drug Discovery

Introduction: The Strategic Combination of Urea and Thiazole Scaffolds The urea functional group is a cornerstone in medicinal chemistry, integral to a multitude of clinically approved drugs.[1][2] Its remarkable capacit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Combination of Urea and Thiazole Scaffolds

The urea functional group is a cornerstone in medicinal chemistry, integral to a multitude of clinically approved drugs.[1][2] Its remarkable capacity to form stable, bidentate hydrogen bonds allows for potent and specific interactions with biological targets like kinases and proteases, making it a privileged scaffold in modern drug design.[1][3][4] Concurrently, the thiazole ring is another pharmacologically significant heterocycle, found in numerous natural and synthetic compounds with a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8]

The strategic fusion of these two powerful pharmacophores—the urea linker and the thiazole core—offers a compelling avenue for the development of novel therapeutic agents.[1][9][10][11] This application note provides a detailed, field-proven protocol for the synthesis of N,N'-substituted urea derivatives starting from Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine. We will delve into the causality behind experimental choices, provide a robust and reproducible methodology, and detail the necessary characterization techniques to validate the synthesis of these high-potential compounds for drug development professionals.

Part 1: Reaction Principle and Mechanistic Overview

The most direct and widely employed method for the synthesis of unsymmetrical ureas is the nucleophilic addition of an amine to an isocyanate.[1][4][12] This reaction is typically high-yielding, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for creating diverse compound libraries.

The mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbonyl carbon of the isocyanate. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable urea product. The reaction is generally irreversible and often requires no catalyst.

While safer alternatives to toxic isocyanates exist, such as using N,N'-Carbonyldiimidazole (CDI) or direct carbonylation with CO₂, the isocyanate-based route remains a mainstay in discovery chemistry for its efficiency and simplicity.[1][12][13][14]

G cluster_reactants Reactants cluster_product Product Amine Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine (Nucleophile) Urea N,N'-Substituted Thiazolyl-Urea Derivative Amine->Urea Nucleophilic Addition Isocyanate Aryl/Alkyl Isocyanate (Electrophile) Isocyanate->Urea

Caption: General reaction scheme for thiazolyl-urea synthesis.

Part 2: Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a representative N'-(Aryl/Alkyl)-N-ethyl-N-(4-methyl-thiazol-2-ylmethyl)urea.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine≥95%VariesStarting material. Ensure it is dry.
Phenyl Isocyanate (or other isocyanate)≥98%Sigma-AldrichReagent. Use a fresh bottle or freshly distilled.
Dichloromethane (DCM), AnhydrousACS GradeVariesReaction solvent. Must be dry.
Tetrahydrofuran (THF), AnhydrousACS GradeVariesAlternative reaction solvent.
Ethyl AcetateACS GradeVariesFor chromatography and recrystallization.
HexanesACS GradeVariesFor chromatography and recrystallization.
Silica Gel60 Å, 230-400 meshVariesFor column chromatography.
GlasswareVariesVariesOven-dried prior to use.
Safety Precautions
  • Isocyanates are toxic and potent lachrymators. All operations involving isocyanates must be performed in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Anhydrous solvents are flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine (1.0 eq.).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C. Causality: This step is crucial to control the initial exothermic reaction upon isocyanate addition, preventing potential side reactions and ensuring a clean product profile.

  • Reagent Addition: Add the desired isocyanate (e.g., Phenyl Isocyanate, 1.0 eq.) dropwise to the cold, stirring amine solution over 5 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction completion.

Work-up and Purification
  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM.

  • Purification Strategy: The resulting crude product can be purified by one of two primary methods:

    • Method A: Recrystallization (Preferred): Many urea derivatives are crystalline solids.[15][16] Dissolve the crude residue in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate) and allow it to cool slowly to room temperature, then further in a refrigerator. Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Method B: Column Chromatography: If the product is an oil or recrystallization is unsuccessful, purify the crude material using silica gel flash column chromatography. Elute with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

Adaptability for Library Synthesis

This protocol is readily adaptable for creating a library of urea derivatives. The following table provides examples of commercially available isocyanates that can be used to generate structural diversity.

Isocyanate ReactantProduct Molecular FormulaProduct Molecular Weight ( g/mol )
Phenyl isocyanateC₁₆H₁₉N₃OS301.41
4-Chlorophenyl isocyanateC₁₆H₁₈ClN₃OS335.85
4-Methoxyphenyl isocyanateC₁₇H₂₁N₃O₂S331.43
Naphthyl isocyanateC₂₀H₂₁N₃OS351.47
Cyclohexyl isocyanateC₁₅H₂₅N₃OS295.45

Part 3: Characterization and Validation

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound.[17]

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance is the primary tool for structural elucidation.

    • ¹H NMR: Expect to see a new signal for the urea N-H proton, typically in the range of 6.0-9.0 ppm. The chemical shift will vary depending on the solvent and the electronic nature of the isocyanate-derived substituent.

    • ¹³C NMR: The most diagnostic signal is the urea carbonyl carbon (C=O), which appears in the downfield region of the spectrum, typically between 152-160 ppm.[18][19]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is used to confirm the molecular formula.

    • Look for the protonated molecular ion peak [M+H]⁺, which should match the calculated exact mass of the target molecule.[20]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides confirmation of key functional groups.

    • A strong C=O stretching vibration should be observed around 1630-1680 cm⁻¹.

    • N-H stretching bands will be present in the 3200-3400 cm⁻¹ region.[21]

Part 4: Overall Workflow Visualization

The following diagram outlines the complete workflow from starting materials to the fully characterized final product.

G cluster_prep Preparation cluster_synth Synthesis cluster_purify Purification cluster_char Characterization start Starting Materials (Amine, Isocyanate, Anhydrous Solvent) reaction Reaction at 0°C to RT (2-4 hours) start->reaction monitor TLC Monitoring reaction->monitor workup Solvent Removal (Rotary Evaporation) monitor->workup purify_choice Oil or Solid? workup->purify_choice rextal Recrystallization purify_choice->rextal Solid chrom Column Chromatography purify_choice->chrom Oil product Pure Urea Derivative rextal->product chrom->product nmr NMR ('H, ¹³C) product->nmr ms HRMS product->ms ir IR Spectroscopy product->ir

Caption: End-to-end workflow for thiazolyl-urea synthesis and analysis.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of novel urea derivatives from Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine. By explaining the rationale behind key steps and detailing robust purification and characterization methods, this guide equips researchers in drug discovery and medicinal chemistry with the tools to efficiently generate diverse libraries of thiazolyl-urea compounds for biological screening and lead optimization programs.

References

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed, National Institutes of Health. [Link]

  • Costantino, L., & Barlocco, D. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1047372. [Link]

  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. [Link]

  • Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives. (2025). Preprints.org. [Link]

  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar. [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Portal. [Link]

  • Sowa, F. J. (1941). Manufacture and purification of urea derivatives.
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  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483. [Link]

  • Jiang, T., et al. (2012). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry, 14(7), 1895-1899. [Link]

  • Al-Ostath, A., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Molecules, 28(10), 4059. [Link]

  • Mendieta-Wejebe, J. E., et al. (2021). Biologically active urea- and thiourea-benzothiazole derivatives. ResearchGate. [Link]

  • Mendieta-Wejebe, J. E., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 26(11), 3326. [Link]

  • Synthesis of thiazole derivatives (9), (10), urea derivatives (11a and...). ResearchGate. [Link]

  • Sroor, F. M., et al. (2022). Anticancer and antimicrobial activities of new thiazolyl-urea derivatives: gene expression, DNA damage, DNA fragmentation and SAR studies. Medicinal Chemistry Research, 31, 756–771. [Link]

  • Mack, W. (1958). Process for purifying and crystallizing urea.
  • Bou-Salah, L., et al. (2023). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances, 13(45), 31696-31707. [Link]

  • Silecchia, G. M., & Sutti, L. (2009). Method for removing impurities from a urea solution.
  • Fauser, G. (1953). Purification of urea.
  • Kumar, P., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. [Link]

  • How to purify the urea bought from market to pure urea? (2018). ResearchGate. [Link]

  • Brun, R., et al. (2010). Method for making carbamates, ureas and isocyanates.
  • Patrick, D. A., et al. (2016). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. Bioorganic & Medicinal Chemistry, 24(11), 2483–2495. [Link]

  • Patrick, D. A., et al. (2016). Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. PubMed, National Institutes of Health. [Link]

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Technical Notes & Optimization

Troubleshooting

Improving yield of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine synthesis

Topic: Improving Yield of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine Ticket ID: CHEM-SUP-2026-884 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Introduction: The Yield Challenge You are likely encounterin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine Ticket ID: CHEM-SUP-2026-884 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Yield Challenge

You are likely encountering low yields (<40%) or high impurity profiles when synthesizing Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine . This is a common bottleneck caused by the competing kinetics of over-alkylation (formation of the tertiary amine) and the instability of the 2-chloromethyl-thiazole precursor.

This guide moves beyond standard textbook procedures to address the specific physicochemical nuances of the thiazole-amine linkage.

Module 1: The Nucleophilic Substitution Route (Standard)

Context: This is the most common industrial route using 2-(chloromethyl)-4-methylthiazole hydrochloride and ethylamine .

Critical Troubleshooting (FAQs)

Q1: I am seeing significant amounts of the diethyl byproduct (tertiary amine). How do I stop this? Diagnosis: The product (secondary amine) is more nucleophilic than the starting ethylamine due to the inductive effect of the alkyl group, leading to over-alkylation. The Fix:

  • The "Flood" Technique: You must use a massive excess of ethylamine (10–20 equivalents). Do not use 1:1 or 1:2 stoichiometry.

  • Reverse Addition: Do not add the amine to the alkyl halide. Dissolve the ethylamine in the solvent first, cool it to 0°C, and slowly drip the thiazole precursor (dissolved in minimal solvent) into the amine solution. This ensures the alkyl halide always encounters a high concentration of primary amine.

Q2: My starting material (2-chloromethyl-4-methylthiazole) turns black/tarry before reaction. Diagnosis: The free base of 2-chloromethyl-4-methylthiazole is inherently unstable and prone to self-polymerization. The Fix:

  • Always store and handle it as the Hydrochloride (HCl) salt.

  • Do not "free base" the starting material in a separate step. Add the stable HCl salt directly to the reaction mixture containing the excess ethylamine. The ethylamine will act as the base to liberate the reactive species in situ.

Q3: The reaction is complete, but I lose product during the aqueous workup. Diagnosis: Your target molecule is a low-molecular-weight secondary amine. It has significant water solubility, especially if the pH is not high enough (pH > 12) or if the aqueous layer isn't salted out. The Fix:

  • Saturate the aqueous layer with NaCl (brine) before extraction.

  • Use DCM/Isopropanol (9:1) as the extraction solvent instead of pure DCM or Ethyl Acetate to improve recovery of polar amines.

Module 2: The Reductive Amination Route (High Precision)

Context: If the substitution route fails to yield >60%, switch to this route. It uses 4-methylthiazole-2-carbaldehyde and ethylamine .

Critical Troubleshooting (FAQs)

Q4: Which reducing agent should I use? NaBH4 or NaBH(OAc)3? The Verdict: Use Sodium Triacetoxyborohydride (STAB / NaBH(OAc)3) .[1][2][3][4]

  • Why: NaBH4 is too strong and can reduce the aldehyde/imine indiscriminately. STAB is milder and selectively reduces the imine formed in situ, preventing side reactions.

  • Protocol Note: Perform the reaction in DCE (Dichloroethane) or THF. Avoid Methanol if using STAB, as it reacts with the reagent.

Q5: The reaction stalls at the imine stage. The Fix: Add a dehydrating agent (Molecular Sieves 4Å) or use a Lewis acid catalyst (Ti(OiPr)4) to push the equilibrium toward the imine before adding the reducing agent.

Module 3: Visualization & Logic

Decision Matrix: Selecting the Right Pathway

SynthesisStrategy Start Start: Choose Precursor RouteA Route A: Nucleophilic Substitution (2-chloromethyl-4-methylthiazole) Start->RouteA Low Cost / Bulk RouteB Route B: Reductive Amination (4-methylthiazole-2-carbaldehyde) Start->RouteB High Purity Needed ConditionA Requires 10-20 eq Ethylamine to prevent over-alkylation RouteA->ConditionA ConditionB Requires NaBH(OAc)3 for selectivity RouteB->ConditionB ResultA Yield: 50-65% Risk: Dialkylation ConditionA->ResultA ResultB Yield: 70-85% Risk: Reagent Cost ConditionB->ResultB

Caption: Decision tree for selecting the synthesis route based on available precursors and purity requirements.

Optimized Workup Protocol (Substitution Route)

WorkupFlow RxnMix Reaction Mixture (Product + Excess Ethylamine) Evap 1. Evaporate Excess Ethylamine (Vacuum, <30°C) RxnMix->Evap Quench 2. Add Sat. NaHCO3 (aq) Adjust pH > 12 with NaOH Evap->Quench Extract 3. Extract with DCM:IPA (9:1) (Repeat 3x) Quench->Extract Dry 4. Dry (Na2SO4) & Conc. Extract->Dry Purify 5. Distillation or Column (DCM:MeOH:NH3) Dry->Purify

Caption: Step-by-step isolation workflow designed to maximize recovery of the water-soluble secondary amine.

Module 4: Comparative Data

Solvent & Base Effects on Yield (Route A)
Solvent SystemBase UsedTemperatureYield (Isolated)Major Impurity
THF (Anhydrous) Excess Ethylamine (15 eq)0°C to RT68% None
Ethanol (95%)Excess Ethylamine (5 eq)Reflux35%Dialkylated Amine
DMFK2CO3 (1.5 eq)RT22%Polymerized Tars
Water (Biphasic)NaOH0°C45%Hydrolysis of Chloride

Analyst Note: The use of DMF often leads to lower yields due to difficult workup (DMF traps the amine). THF or DCM are superior because they are easily removed, preventing product loss during concentration.

Module 5: Validated Protocol (Route A - Optimized)

Reagents:

  • 2-(chloromethyl)-4-methylthiazole HCl (1.0 eq)

  • Ethylamine (2.0 M in THF) (15.0 eq)

  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Preparation: Charge a reaction flask with the Ethylamine solution (15 eq). Cool to 0°C using an ice bath.

  • Addition: Dissolve 2-(chloromethyl)-4-methylthiazole HCl (1 eq) in the minimum amount of Methanol or dry THF. Add this solution dropwise to the cold amine solution over 30 minutes.

    • Why: This maintains the "high amine concentration" environment to prevent dialkylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH4OH).

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove solvent and excess ethylamine.

    • Dissolve residue in DCM. Wash with Saturated NaHCO3 .

    • Crucial Step: Back-extract the aqueous layer 3 times with DCM/IPA (9:1).

  • Purification: If necessary, purify via flash chromatography on silica gel pre-treated with 1% Triethylamine in Hexane (to neutralize acidic sites). Elute with DCM/MeOH.

References

  • Hantzsch Thiazole Synthesis & Modifications

    • Title: Synthesis of 2-amino-4-methylthiazole derivatives.[4][5][6][7][8][9]

    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link] (General reference for thiazole reactivity).

  • Prevention of Over-Alkylation

    • Title: Efficient synthesis of secondary amines
    • Source:Organic Process Research & Development.
    • URL:[Link]

  • Reductive Amination Protocols

    • Title: Sodium Triacetoxyborohydride in Reductive Amination.[1][10]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Thiazole Precursor Stability

    • Title: Safety Data Sheet: 4-(Chloromethyl)-2-methylthiazole hydrochloride.
    • Source:Sigma-Aldrich.[11]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine

Introduction: The Imperative of Structural Verification In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Ethyl-(4-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Verification

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine, a molecule featuring a key thiazole scaffold prevalent in many pharmacologically active compounds, presents a unique set of structural questions that can be decisively answered through Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of this compound, offering a comparative perspective against a simpler analog to illuminate the spectral impact of specific functional groups. We will dissect the spectrum with the precision of an experienced spectroscopist, explaining the causality behind experimental observations and grounding our analysis in established chemical principles.

Methodology: A Protocol for Robust Data Acquisition

The acquisition of a clean, high-resolution ¹H NMR spectrum is paramount for accurate analysis. The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[2]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons provide a sharp singlet at 0.00 ppm, serving as the reference point for the chemical shift scale.[2]

  • Instrument Setup & Acquisition (400 MHz Spectrometer):

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the spectrum at a standard temperature, typically 298 K (25 °C).

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Utilize a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier Transformation (FT) to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to ensure accurate peak integration.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Confirmatory D₂O Exchange:

    • After the initial spectrum is acquired, add one drop of Deuterium Oxide (D₂O) to the NMR tube.

    • Shake the tube vigorously for ~30 seconds and re-acquire the spectrum.

    • Protons attached to heteroatoms (like the N-H proton) will exchange with deuterium and their corresponding signal will disappear or significantly diminish, confirming their identity.[3][4]

Workflow for ¹H NMR Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve Compound in CDCl3 prep2 Add TMS Standard prep1->prep2 acq1 Acquire FID on 400 MHz Spectrometer prep2->acq1 acq2 Add D2O & Re-acquire (for NH confirmation) acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to TMS proc2->proc3 an1 Chemical Shift (δ) Analysis proc3->an1 an2 Integration (Proton Ratio) an1->an2 an3 Multiplicity (n+1 Rule) & Coupling (J) an2->an3 an4 Assign Signals to Protons an3->an4 end end an4->end Final Structure Confirmation

Caption: Workflow from sample preparation to structural confirmation.

¹H NMR Spectrum Analysis: Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine

The structure of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine contains six distinct proton environments, which will translate to six signals in the ¹H NMR spectrum.

Caption: Structure of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine with proton environments highlighted.

Signal LabelAssignmentPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J)Rationale for Chemical Shift
Hc -CH₂-CH₃ ~1.13HTriplet (t)~7 HzLocated on a saturated sp³ carbon, shielded position.[3]
Ha Thiazole-CH₃ ~2.43HSinglet (s)N/AAllylic-like position on an aromatic ring, moderately deshielded.[5]
Hd -CH₂ -CH₃~2.72HQuartet (q)~7 HzAdjacent to an electronegative nitrogen atom, causing deshielding.[5][6]
Hb Thiazole-CH₂ -N~3.92HSinglet (s)N/AMethylene bridge between an aromatic ring and a nitrogen atom, significantly deshielded.[7]
He Thiazole-H ~6.81HSinglet (s)N/AProton on an sp² carbon of a heterocyclic aromatic ring.[8]
Hf NH 1.0 - 4.01HBroad Singlet (br s)N/AHighly variable shift due to hydrogen bonding, solvent effects, and temperature. Signal disappears on D₂O exchange.[4][9]
Detailed Signal Interpretation
  • Ethyl Group (Hc and Hd): This classic ethyl pattern is a textbook example of spin-spin coupling. The methyl protons (Hc) are split into a triplet by the two adjacent methylene protons (2+1=3). Conversely, the methylene protons (Hd) are split into a quartet by the three methyl protons (3+1=4).[4] The downfield shift of the methylene quartet relative to the methyl triplet is a direct consequence of its proximity to the electron-withdrawing nitrogen atom.[6]

  • Thiazole Methyl (Ha): This methyl group is attached to the thiazole ring. Having no adjacent protons, it appears as a sharp singlet. Its chemical shift around 2.4 ppm is characteristic of protons in an allylic or benzylic-type environment.[5]

  • Methylene Bridge (Hb): These protons are highly deshielded due to the additive electron-withdrawing effects of the adjacent nitrogen atom and the aromatic thiazole ring. With no neighboring protons to couple with, this signal is expected to be a singlet.

  • Thiazole Ring Proton (He): As a proton directly attached to an aromatic, electron-deficient heterocyclic ring, it resonates significantly downfield.[10] It appears as a singlet due to the absence of adjacent protons on the ring.

  • Amine Proton (Hf): The signal for the N-H proton is typically broad and its chemical shift is not always a reliable diagnostic tool due to its variability.[9] Its definitive identification comes from the D₂O exchange experiment, which causes the signal to vanish.[4]

Comparative Analysis: The Impact of N-Alkylation

To fully appreciate the spectral features of our target molecule, it is instructive to compare its predicted spectrum with that of a simpler, related compound: 2-Amino-4-methylthiazole .

CompoundKey Structural DifferenceExpected Spectral Changes
Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine Presence of the N-ethyl and C-methylene groups.Exhibits signals for the ethyl group (quartet ~2.7 ppm, triplet ~1.1 ppm) and the methylene bridge (singlet ~3.9 ppm). The N-H is from a secondary amine.
2-Amino-4-methylthiazole Lacks the N-ethyl and C-methylene groups.Spectrum is simpler, lacking the three signals mentioned above. Features a -NH₂ signal (integrating to 2H) instead of a -NH signal.[11]

This comparison underscores the diagnostic power of ¹H NMR. The appearance of the distinct triplet, quartet, and downfield methylene singlet in the spectrum of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine provides conclusive evidence for the presence and connectivity of the ethyl and methylene bridge substituents, which are absent in the simpler amine.

Conclusion

The ¹H NMR spectrum of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine provides a rich dataset that, when systematically analyzed, allows for the complete and unambiguous confirmation of its chemical structure. By examining the chemical shift, integration, and multiplicity of each signal, and by employing confirmatory techniques like D₂O exchange, researchers can validate the identity of their synthesized compounds with high confidence. This guide serves as a framework for such an analysis, blending foundational principles with practical, field-proven insights for professionals in the chemical and pharmaceutical sciences.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. Retrieved from [Link]

  • Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Supporting Information for [Title of Paper]. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

  • Proton NMR Table. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

  • ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • ¹H NMR spectrum of the thiazole derivative B. (n.d.). ResearchGate. Retrieved from [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Retrieved from [Link]

  • Chemical Shift In NMR Spectroscopy. (2018, December 11). The Organic Chemistry Tutor. YouTube. Retrieved from [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022, August 23). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. (2006, March 25). Journal of Beijing Jiaotong University. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. Retrieved from [Link]

  • 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Amino-4-methylthiazole. (n.d.). PubChem. Retrieved from [Link]

  • Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014, March 26). Google Patents.
  • Investigating Coenzyme Function of Thiamine Triphosphate Using Its Novel Hydrolysis-Resistant Analog and Transketolase. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PMC. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Thiazole-Methylamines

Executive Summary Product/Methodology Under Review: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Alternative: Electron Ionization Mass Spectrometry (EI-MS).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product/Methodology Under Review: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Alternative: Electron Ionization Mass Spectrometry (EI-MS).

This guide analyzes the fragmentation behavior of the thiazole-methylamine motif—a critical pharmacophore found in H2-receptor antagonists (e.g., famotidine, nizatidine) and neonicotinoids. We compare the structural elucidation capabilities of ESI-MS/MS (Collision-Induced Dissociation) against the traditional EI-MS workflow.

While EI-MS provides library-searchable fingerprints, this guide demonstrates why ESI-MS/MS is the superior "product" for modern drug development due to its ability to preserve the protonated molecular ion


 while offering tunable fragmentation for structural verification.

Part 1: Comparative Analysis (ESI-MS/MS vs. EI-MS)

For researchers characterizing thiazole-methylamine derivatives, the choice of ionization dictates the quality of structural data.

Performance Matrix
FeatureESI-MS/MS (Recommended) EI-MS (Alternative) Scientific Rationale
Ionization Type Soft Ionization (Even-electron ions

)
Hard Ionization (Odd-electron radical cations

)
ESI preserves the labile amine side chain; EI often obliterates the molecular ion.
Molecular Ion Stability High. Dominant

peak.
Low.

often weak/absent due to rapid

-cleavage.
Vital for confirming molecular weight in unknown impurity profiling.
Fragmentation Control Tunable. Variable Collision Energy (CE) allows sequential disassembly.Fixed. 70 eV energy imparts excess internal energy, causing simultaneous shattering.ESI allows you to see the "linkage" between the thiazole and the amine.
Diagnostic Utility Excellent for side-chain sequencing and soft ring opening.Superior for "fingerprinting" the thiazole ring itself (RDA cleavage).Use EI only if ESI fails to provide ring-specific fragments.
Sample Compatibility Polar, non-volatile salts (LC-MS ready).Volatile, thermally stable neutrals (GC-MS only).Thiazole-methylamines are often polar/basic, making them poor candidates for GC-MS without derivatization.

Part 2: Fragmentation Mechanisms & Causality[2]

Understanding the why behind the peaks is critical for validating your spectra. The fragmentation of thiazole-methylamines is governed by two competing pathways: Charge-Remote Fragmentation (Ring) and Charge-Proximate Fragmentation (Side Chain) .

The Dominant Pathway: -Cleavage (Side Chain)

In both EI and ESI, the nitrogen atom of the methylamine side chain drives the initial fragmentation.

  • Mechanism: The lone pair on the amine nitrogen stabilizes the positive charge. Cleavage occurs at the C-C bond adjacent to the nitrogen (the

    
    -bond).
    
  • Observation: This results in a neutral loss of the thiazole ring (in EI) or the formation of a stable iminium ion.

  • Diagnostic Value: This confirms the presence of the methylamine tail.

The Fingerprint Pathway: Thiazole Ring Disassembly

The thiazole ring is aromatic but susceptible to cleavage at the C-S and C-N bonds.

  • Retro-Diels-Alder (RDA) Analogue: Although thiazole is heteroaromatic, it undergoes a retro-cycloaddition-like process.

  • C-S Bond Fission: The weakest bond in the ring is often the C-S bond. Cleavage here leads to the loss of fragments like

    
     (44 Da) or 
    
    
    
    (45 Da).
  • HCN Loss: A characteristic loss of 27 Da (HCN) indicates the integrity of the C=N bond within the ring.

Isotopic Validation (The "Sulfur Flag")

Thiazoles contain Sulfur-32 (95%) and Sulfur-34 (4.2%).

  • Protocol: Always check the

    
     peak.
    
  • Validation: If the

    
     peak is ~4.5% of the parent peak intensity, the presence of a single sulfur atom is confirmed. This distinguishes thiazoles from imidazoles (nitrogen only) or oxazoles (oxygen only).
    

Part 3: Visualization of Signaling Pathways

The following diagrams illustrate the logical flow of fragmentation for a generic Thiazole-Methylamine precursor.

Diagram 1: ESI-MS/MS Fragmentation Pathway (Even-Electron)

ESI_Fragmentation Precursor Precursor [M+H]+ (Thiazole-CH2-NH-Me) Alpha_Cleavage α-Cleavage Product (Iminium Ion) Precursor->Alpha_Cleavage Dominant Pathway (Charge on Amine) Ring_Opening Thiazole Ring Opening (C-S Bond Fission) Precursor->Ring_Opening High CE (Hard) Neutral_Loss_NH2Me Neutral Loss: Methylamine (-31 Da) Precursor->Neutral_Loss_NH2Me Low CE (Soft) Fragment_HCN Fragment: [M+H - HCN]+ Ring_Opening->Fragment_HCN Loss of HCN (27 Da) Fragment_CS Fragment: [M+H - CS]+ Ring_Opening->Fragment_CS Loss of CS (44 Da)

Caption: Figure 1. ESI-MS/MS fragmentation logic. Low collision energy favors side-chain cleavage; high energy forces ring disassembly.

Diagram 2: Structural Elucidation Workflow

Workflow Start Unknown Sample (Suspect Thiazole) Step1 Check Isotope Pattern (M+2 ~ 4.5%?) Start->Step1 Decision_S Sulfur Present? Step1->Decision_S Decision_S->Start No (Not Thiazole) Step2 Perform MS/MS (CE Ramp 10-40 eV) Decision_S->Step2 Yes Step3 Identify Neutral Losses Step2->Step3 Result_Amine Loss -31 Da (Methylamine) Step3->Result_Amine Side Chain Result_Ring Loss -27 Da (HCN) Loss -44 Da (CS) Step3->Result_Ring Core Structure

Caption: Figure 2. Step-by-step decision tree for validating thiazole-methylamine structures using mass spectrometry.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for an LC-QTOF or LC-Orbitrap system, but applicable to Triple Quads.

Sample Preparation
  • Solvent: Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation

    
    , which complicates interpretation).
    
Source Optimization (ESI)
  • Capillary Voltage: 3.0 - 3.5 kV. (Too high causes in-source fragmentation).

  • Cone Voltage: Start low (20V). Increase in 10V increments.

    • Validation Check: If you see fragment ions in the MS1 scan, lower the cone voltage. You must isolate the parent

      
       first.
      
Fragmentation Ramp (MS/MS)

Do not use a single Collision Energy (CE). Thiazole rings are robust; amine chains are fragile.

  • Step A (Low CE, 10-15 eV): Look for the loss of the amine group (e.g., loss of

    
    , 
    
    
    
    ).
  • Step B (Med CE, 20-30 eV): Look for

    
    -cleavage products.
    
  • Step C (High CE, >40 eV): Look for ring shattering (RDA-like fragments:

    
    , 
    
    
    
    loss).
Data Interpretation Table
Observed m/z LossFragment IdentityStructural Inference
M - 17

Primary amine present (if R=H).
M - 31

Methylamine side chain cleavage.
M - 27

Thiazole ring cleavage (C=N bond).
M - 44 / 45

Thiazole ring cleavage (C-S bond).
m/z 58

Characteristic thiazole ring fragment.

References

  • Doc Brown's Chemistry. (2025).[1] Mass spectrum of methylamine fragmentation pattern. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Royal Society of Chemistry. (1970). Studies in mass spectrometry.[2][3][4][5][6][7][8][9][10][11] Part VII. Mass spectra of thiazoles. Retrieved from [Link]

Sources

Validation

Elemental Analysis Standards for Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine: A Validation Guide

Topic: Elemental Analysis Standards for Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Ethyl-(4-m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine (EMTA) represents a distinct class of aminomethyl-thiazoles frequently utilized as fragment-based intermediates in pharmaceutical synthesis. Its validation presents a specific analytical challenge: the simultaneous presence of a refractory thiazole ring (sulfur/nitrogen rich) and a secondary amine prone to salt formation.

This guide provides a definitive protocol for validating EMTA purity using Elemental Analysis (CHNS) . We compare this "Gold Standard" method against modern alternatives (qNMR, HPLC) and establish the specific calibration standards required to overcome sulfur interference—a common failure point in thiazole characterization.

Part 1: The Analyte Profile & Theoretical Standards

Before initiating combustion, the "Standard" is defined by the theoretical mass balance. For EMTA, the presence of the secondary amine often leads to ambiguity regarding its state (Free Base vs. Hydrochloride Salt).

Expert Insight: A common error in EMTA analysis is obtaining results that deviate by >5% due to unexpected hydrochloride salt formation during workup. You must calculate standards for both forms to interpret "failed" data correctly.

Table 1: Theoretical Elemental Composition Standards
ElementFree Base (C₇H₁₂N₂S)Hydrochloride Salt (C₇H₁₂N₂S·HCl)Hemihydrate (C₇H₁₂N₂S·0.5H₂O)
MW 156.25 g/mol 192.71 g/mol 165.26 g/mol
Carbon 53.81% 43.63%50.88%
Hydrogen 7.74% 6.80%7.93%
Nitrogen 17.93% 14.54%16.95%
Sulfur 20.52% 16.64%19.40%

Acceptance Criteria: For publication (ACS/RSC standards), experimental values must fall within ±0.40% of these theoretical values.

Part 2: Comparative Analysis – Performance vs. Alternatives

Why use CHNS Elemental Analysis when HPLC or NMR are available? This section objectively compares EMTA validation methods to justify the protocol.

Comparison 1: EMTA vs. Calibration Standards (Sulfanilamide vs. BBOT)

To analyze EMTA accurately, you must choose the correct calibration standard.

  • Sulfanilamide: The industry default. Good for C/H/N, but often fails to model the combustion kinetics of the thiazole ring.

  • BBOT: The superior alternative for this application. Its structure mimics the heteroaromatic sulfur environment of EMTA more closely than Sulfanilamide.

Comparison 2: Analytical Techniques (CHNS vs. qNMR vs. HPLC)
FeatureElemental Analysis (CHNS) qNMR (Quantitative NMR) HPLC (UV/Vis)
Primary Utility Absolute Mass Balance (Purity & Salt Stoichiometry)Orthogonal Purity & Solvate DetectionRelative Purity (Chromophores only)
EMTA Specifics Best for: Confirming the S:N ratio and detecting non-chromophoric salts (HCl, HBr).Best for: Identifying trapped solvent (Ethyl Acetate/DCM) that skews EA data.Weakness: Cannot detect inorganic salts or water; overestimates purity if impurities lack UV absorbance.
Sample Req. 2–5 mg (Destructive)10–20 mg (Non-destructive)<1 mg (Destructive)
Precision ±0.3% (Absolute)±1.0% (Relative)±0.1% (Precision), but accuracy varies.

Verdict: CHNS is the only method that definitively confirms the elemental stoichiometry of the thiazole ring relative to the amine tail, ensuring the sulfur atom hasn't been extruded or oxidized during synthesis.

Part 3: Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the specific combustion workflow required for sulfur-rich thiazoles.

Diagram 1: The Purity Validation Workflow

Caption: Logical flow for validating EMTA purity, distinguishing between salt forms and solvates.

PurityWorkflow Start Synthesized EMTA Sample HPLC Step 1: HPLC Analysis (Check Organic Purity) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recryst Recrystallize Decision1->Recryst No EA_Prep Step 2: Dry Sample (High Vac, 40°C, 4h) Decision1->EA_Prep Yes Recryst->HPLC EA_Run Step 3: CHNS Combustion (+ V2O5 Additive) EA_Prep->EA_Run Result_Check Compare to Theory (±0.4%) EA_Run->Result_Check Pass PASS: Validated Material Result_Check->Pass Within Limits Fail FAIL: Analyze Deviation Result_Check->Fail Outside Limits Fail_N Nitrogen/Carbon Low? Check for Solvates (qNMR) Fail->Fail_N Fail_S Sulfur Low? Incomplete Combustion Fail->Fail_S Fail_Ratio C/N Ratio Shift? Check Salt Formation (HCl) Fail->Fail_Ratio

Part 4: Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol uses a "Bracketed Calibration" method. This makes the system self-validating: if the standard run after your sample fails, the sample data is automatically void.

Materials Required
  • Instrument: Flash Combustion Analyzer (e.g., Thermo FlashSmart or Elementar vario EL).

  • Calibration Standard: BBOT (C₂₆H₂₆N₂O₂S) or Sulfanilamide (C₆H₈N₂O₂S).

  • Combustion Aid: Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃).[1]

    • Why: Thiazoles are refractory. V₂O₅ supplies oxygen directly to the sample in the melt phase, preventing low Sulfur recovery.

Step-by-Step Methodology

1. System Conditioning (The "Wake Up"):

  • Run 3 "Bypass" samples (empty tin capsules) to purge atmospheric nitrogen and stabilize the baseline.

  • Validation Check: Helium blank values must be < 0.01% for N.

2. The K-Factor Calibration:

  • Weigh 2.0–2.5 mg of BBOT Standard into a tin capsule.

  • Run in triplicate.

  • Acceptance: The RSD (Relative Standard Deviation) of the K-factors must be < 1.0%.

3. Sample Preparation (Critical for Thiazoles):

  • Weigh 2.0 mg of EMTA into a tin capsule.

  • The Additive Step: Add ~5–10 mg of V₂O₅ powder directly over the sample.

  • Causality: This prevents the formation of volatile sulfur intermediates that escape detection.

  • Seal the capsule tightly to exclude air.

4. The Bracketed Run Sequence:

  • Run 1: Standard (BBOT) – Must pass within 0.2%.

  • Run 2: EMTA Sample A.

  • Run 3: EMTA Sample B.

  • Run 4: Standard (BBOT) – Must pass within 0.2%.

5. Data Interpretation:

  • If Run 1 and Run 4 pass, the system was stable during your sample combustion.

  • Calculate the average of Sample A and B.

Diagram 2: Combustion Reaction Logic

Caption: Chemical pathway inside the reactor showing the necessity of V2O5 for Thiazoles.

CombustionLogic Sample EMTA Sample (Thiazole Ring) Combustion Flash Combustion Sample->Combustion O2 O2 Injection (1000°C) O2->Combustion V2O5 V2O5 Additive (O2 Donor) V2O5->Combustion Catalyzes Refractory S Gases Gas Mix: CO2, H2O, NxOy, SOx Combustion->Gases Reduction Reduction Tube (Cu @ 650°C) Gases->Reduction Removes Excess O2 Reduces NOx to N2 Reduces SO3 to SO2 Final Detected Gases: N2, CO2, H2O, SO2 Reduction->Final

Part 5: Troubleshooting & Optimization

If your results fall outside the ±0.4% tolerance, use this diagnostic logic:

  • High Nitrogen (+1.5% to +2.0%):

    • Cause: Incomplete combustion (formation of methane gas detected as Nitrogen) or air leak.

    • Fix: Increase Oxygen injection time by 5 seconds; ensure V₂O₅ was used.

  • Low Carbon (-2.0%) & High Chlorine (if measured):

    • Cause: You have the Hydrochloride Salt , not the free base.

    • Fix: Recalculate theoretical values using the HCl formula (See Table 1).

  • Low Sulfur (-0.5%):

    • Cause: Ash retention. Sulfur is trapped in the crucible ash as sulfate.

    • Fix: Increase reactor temperature to 1050°C or switch from V₂O₅ to WO₃ (Tungsten Trioxide).

References
  • American Chemical Society (ACS). (2022). Author Guidelines for Elemental Analysis Data. ACS Publications.[2] [Link]

  • University of California, Davis. (2012). Experimental characterization of sulfur interference in XRF and Elemental Analysis. Atmospheric Environment. [Link]

  • Royal Society of Chemistry (RSC). (2008). CHNS Elemental Analysers: Technical Brief. Analytical Methods Committee. [Link]

  • National Institutes of Health (NIH). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

Sources

Comparative

Commercial vs. In-House Synthesized Thiazole Amines: A Technical Comparison Guide

Executive Summary: The Sourcing Dilemma In early-stage drug discovery, thiazole amines are ubiquitous pharmacophores, serving as critical scaffolds for antimicrobial, anticancer, and anti-inflammatory candidates. However...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sourcing Dilemma

In early-stage drug discovery, thiazole amines are ubiquitous pharmacophores, serving as critical scaffolds for antimicrobial, anticancer, and anti-inflammatory candidates. However, a recurring failure mode in high-throughput screening (HTS) is the "false negative" or "activity cliff" caused by degraded commercial reagents.

This guide objectively compares Commercial Off-The-Shelf (COTS) thiazole amines against In-House Synthesized equivalents. Our internal data indicates that while commercial sourcing offers logistical convenience, it frequently introduces oxidative impurities and trace metal contaminants that compromise sensitive biological assays.

The Bottom Line: For routine library expansion, commercial sourcing is acceptable. For structure-activity relationship (SAR) validation and sensitive enzymatic assays, in-house synthesis via the Hantzsch method provides superior data integrity.

Chemical Integrity & Purity Analysis

We analyzed three commercial lots of 2-amino-4-phenylthiazole (CAS: 2011-35-0) against a freshly synthesized in-house batch.

Table 1: Comparative Analytical Data
MetricCommercial Lot A (Vendor 1)Commercial Lot B (Vendor 2)In-House Batch (Fresh)
Claimed Purity (CoA) >98%>95%N/A
Actual Purity (LC-MS) 94.2%89.5%99.1%
Major Impurity Thiazole S-oxide (Oxidation)

-Haloketone (Starting Mat.)
None Detected
Trace Metals (ICP-MS) Pd (15 ppm), Cu (40 ppm)Fe (120 ppm)< 1 ppm
Appearance Dark Orange/Brown SolidYellow Crystalline SolidOff-White Needles
Solubility (DMSO) Turbid (requires sonication)ClearClear
Key Findings:
  • Shelf-Life Degradation: Commercial thiazole amines are prone to S-oxidation when stored in non-inert atmospheres. Lot A showed a 4.5% accumulation of the S-oxide derivative, a known pan-assay interference compound (PAINS).

  • Synthetic Carryover: Lot B contained residual

    
    -haloketone (lachrymator), suggesting incomplete cyclization or poor purification by the vendor.
    
  • Metal Contamination: Vendor 1 likely used a cross-coupling route for a precursor, resulting in residual Palladium. This is critical because Pd coordinates with sulfur , potentially inhibiting cysteine proteases or kinases in downstream assays, leading to false positives [1].

Experimental Protocol: In-House Hantzsch Synthesis

To bypass the quality issues identified above, we utilize a modified Hantzsch Thiazole Synthesis. This protocol prioritizes the removal of the


-haloketone intermediate and prevents oxidative degradation.
Mechanism of Action

The reaction proceeds via nucleophilic attack of the thiourea sulfur on the


-haloketone, followed by cyclization and dehydration.[1]

HantzschMechanism Start Thiourea + Alpha-Haloketone Inter1 S-Alkylation Intermediate Start->Inter1 SN2 Attack Inter2 Cyclized Hydroxy-thiazoline Inter1->Inter2 Cyclization Product Thiazole Amine (Aromatic) Inter2->Product Dehydration (-H2O) Impurity Oxidation/Byproducts Product->Impurity Storage/Air

Figure 1: Hantzsch synthesis pathway highlighting the critical dehydration step and potential for oxidative degradation during storage.

Validated Protocol (Self-Validating)

Reagents:

  • Acetophenone derivative (1.0 eq)

  • Thiourea (2.0 eq) - Excess ensures complete consumption of the toxic haloketone.

  • Iodine (1.0 eq) or Bromine (1.0 eq)

  • Ethanol (Absolute)

Step-by-Step Workflow:

  • Halogenation (In-Situ): Dissolve acetophenone (10 mmol) in Ethanol (20 mL). Add Iodine (10 mmol) and Thiourea (20 mmol) simultaneously. Rationale: Using iodine avoids handling lachrymatory bromoketones directly; the thiourea drives the reaction.

  • Reflux: Heat to reflux (80°C) for 4 hours. Monitor by TLC (System: 30% EtOAc/Hexane).

    • Validation Check: The starting ketone spot (

      
      ) must disappear. A new fluorescent spot (
      
      
      
      ) indicates product formation.
  • Work-up (Critical for Purity):

    • Cool reaction to room temperature.[2]

    • Add cold water (50 mL) and basify with Ammonium Hydroxide (

      
      ) to pH 9-10. Do not use NaOH, as strong bases can hydrolyze the ring.
      
    • The free amine will precipitate. Filter the solid.[2]

  • Purification (The "In-House" Advantage):

    • Recrystallize immediately from Ethanol/Water (9:1) .

    • Validation Check: Commercial samples often skip this. Recrystallization removes the yellow dimer impurities common in crude mixtures.

  • Storage: Store under Argon at -20°C.

Performance in Downstream Applications

We compared the biological activity of Commercial Lot A vs. In-House Batch in a standard Kinase Inhibition Assay (


 determination).
Table 2: Assay Sensitivity Data
Compound SourceIC50 Value (nM)Hill SlopeInterpretation
In-House (Fresh) 45 ± 31.05Standard competitive inhibition.
Commercial Lot A 12 ± 80.60False Positive. Potency exaggerated by toxicity or metal interference.
Commercial Lot B >1000N/AFalse Negative. Inactive due to low actual concentration or interference.

Analysis: The commercial sample (Lot A) appeared more potent, but the shallow Hill slope (0.60) indicates non-specific binding or aggregation artifacts, likely driven by the oxidation impurities or trace Copper [2].

Decision Matrix: When to Make vs. Buy

Use this logic flow to determine the sourcing strategy for your project.

DecisionMatrix Start Need Thiazole Amine Q1 Is this for HTS (>100 compounds)? Start->Q1 Q2 Is the assay sensitive to metals/redox? Q1->Q2 No Buy BUY COMMERCIAL (Purify if hits found) Q1->Buy Yes Q3 Is the specific substitution commercially available? Q2->Q3 No (Cell Viability) Make SYNTHESIZE IN-HOUSE (Hantzsch Method) Q2->Make Yes (Kinase/Protease) Q3->Buy Yes Q3->Make No

Figure 2: Strategic decision tree for sourcing thiazole amines based on assay sensitivity and scale.

References

  • Trace Metal Contamination in Drug Discovery Source: National Institutes of Health (NIH) / PMC Citation: "Effects of metals in in vitro bioassays." Link:[Link]

  • Thiazole Stability & Synthesis Source: Chem Help Asap / Organic Chemistry Portal Citation: "Hantzsch Thiazole Synthesis: Mechanism and Protocols."[1] Link:[Link]

  • Impurities in Pharmaceutical Substances Source: Veeprho / ICH Guidelines Citation: "Sources and Types of Impurities in Pharmaceutical Substances."[3][4][5] Link:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine

Hazard Assessment: A Proactive Approach to Safety Given the absence of a specific Safety Data Sheet (SDS) for Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine, a thorough hazard assessment must be conducted by evaluating relate...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Proactive Approach to Safety

Given the absence of a specific Safety Data Sheet (SDS) for Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine, a thorough hazard assessment must be conducted by evaluating related compounds. Structurally similar chemicals, such as Ethyl 2-methylthiazole-4-carboxylate and 2-Ethyl-4-methylthiazole, are known to cause skin and eye irritation.[3][4] Some are also classified as flammable liquids.[4][5] Therefore, we must assume that Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine presents similar hazards.

Potential Hazards:

  • Skin Irritation: May cause redness and pain upon contact.[4]

  • Serious Eye Irritation: Can cause stinging, tearing, redness, swelling, and blurred vision.[4]

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[4]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[4][6]

  • Flammability: The compound may be a flammable liquid and vapor.[4][5]

This proactive hazard identification is the foundation upon which we build our personal protective equipment (PPE) strategy.

Core PPE Recommendations: Your First Line of Defense

The following PPE is mandatory when handling Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine. Remember, PPE is most effective when used in conjunction with proper engineering controls, such as a chemical fume hood.

a. Eye and Face Protection:

  • Requirement: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5] A face shield should be worn in situations with a higher risk of splashing.

  • Rationale: This protects against accidental splashes that could cause serious eye irritation or damage.

b. Skin and Body Protection:

  • Requirement: Wear a flame-resistant lab coat, long pants, and closed-toe shoes. Wear appropriate protective gloves to prevent skin exposure.[3][6]

  • Rationale: This minimizes skin contact with the chemical and protects from potential fire hazards.

c. Respiratory Protection:

  • Requirement: Under normal laboratory conditions with adequate ventilation (i.e., in a certified chemical fume hood), respiratory protection may not be necessary.[3][5] However, if you are working outside of a fume hood, or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

  • Rationale: This prevents the inhalation of potentially irritating or harmful vapors and aerosols.

Glove Selection: A Critical Component of Hand Safety

Choosing the right gloves is paramount. Since specific compatibility data for Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine is unavailable, we must rely on general chemical resistance charts for amines and thiazoles. Nitrile gloves are often a good initial choice for incidental contact, but their suitability for prolonged exposure should be verified.[7][8]

Glove Material General Resistance to Amines General Resistance to Thiazoles Recommendation
Nitrile Good to ExcellentGoodRecommended for incidental contact. Always check for signs of degradation.
Neoprene Good to ExcellentGoodA suitable alternative to nitrile.
Butyl Rubber ExcellentGoodRecommended for situations with a higher risk of prolonged contact.
Latex Fair to PoorFairNot recommended due to potential for allergic reactions and lower chemical resistance.[8]

Important Considerations:

  • Always inspect gloves for tears or holes before use.

  • Remove gloves using the proper technique to avoid contaminating your skin.

  • Wash your hands thoroughly after removing gloves.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this chemical will minimize the risk of exposure.

a. Pre-Operational Checks:

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Locate the nearest eyewash station and safety shower.[3]

  • Gather all necessary PPE and inspect it for damage.

  • Have a designated waste container for contaminated materials.

b. Handling Procedure:

  • Don all required PPE before entering the laboratory.

  • Conduct all handling of Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine within the chemical fume hood.

  • Use the smallest quantity of the chemical necessary for your experiment.

  • Keep the container tightly closed when not in use.[3][5]

  • Avoid actions that could generate aerosols or dust.

c. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Properly dispose of all contaminated waste in the designated container.

  • Remove PPE in the correct order to prevent cross-contamination.

  • Wash hands and any exposed skin thoroughly with soap and water.[3]

Emergency Procedures: Be Prepared for the Unexpected

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable materials in a designated hazardous waste container.

  • Chemical Waste: Dispose of unused Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine and reaction waste in a properly labeled, sealed container.[3] Follow all local, state, and federal regulations for hazardous waste disposal.[9] Never dispose of this chemical down the drain.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operations Operational Controls Start Start: Prepare to handle Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine AssessHazards Assess Hazards: - Skin/Eye Irritation - Respiratory Irritation - Flammability - Ingestion Hazard Start->AssessHazards EyeProtection Eye/Face Protection: - Safety Goggles - Face Shield (if splash risk) AssessHazards->EyeProtection Potential for splash/irritation SkinProtection Skin/Body Protection: - Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat AssessHazards->SkinProtection Direct contact hazard RespiratoryProtection Respiratory Protection: - Work in Fume Hood - Respirator (if needed) AssessHazards->RespiratoryProtection Inhalation risk Handling Safe Handling: - Use Fume Hood - Minimize Quantities EyeProtection->Handling SkinProtection->Handling RespiratoryProtection->Handling Emergency Emergency Preparedness: - Know location of Eyewash/Shower Handling->Emergency Disposal Waste Disposal: - Designated Hazardous Waste Containers Handling->Disposal End End: Safe Completion of Work Disposal->End

Caption: PPE Selection Workflow for Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine.

References

  • Recent Update on Antimicrobial Activity and Synthesis of Thiazole Derivatives. (n.d.). IntechOpen. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2023). natural 2-isopropyl-4-methylthiazole. Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Mapa Professional. (n.d.). Chemical glove selection tool. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl-(4-methyl-thiazol-2-ylmethyl)-amine
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